Vanin-1-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H24N6O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-2-yl-[2-[[(1S)-1-pyrazin-2-ylethyl]amino]pyrimidin-5-yl]methanone |
InChI |
InChI=1S/C19H24N6O2/c1-14(16-12-20-5-6-21-16)24-18-22-10-15(11-23-18)17(26)25-7-2-19(13-25)3-8-27-9-4-19/h5-6,10-12,14H,2-4,7-9,13H2,1H3,(H,22,23,24)/t14-/m0/s1 |
InChI Key |
RZEQDKIIEMKNMN-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CN=C1)NC2=NC=C(C=N2)C(=O)N3CCC4(C3)CCOCC4 |
Canonical SMILES |
CC(C1=NC=CN=C1)NC2=NC=C(C=N2)C(=O)N3CCC4(C3)CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Vanin-1 Inhibition: A Technical Guide to the Mechanism of Action
Introduction
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in regulating oxidative stress and inflammation.[1][2][3] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] This enzymatic activity is implicated in various physiological and pathological processes, making Vanin-1 a compelling target for therapeutic intervention in a range of diseases, including inflammatory bowel disease (IBD), diabetes, and certain cancers. This technical guide provides an in-depth overview of the mechanism of action of Vanin-1 inhibitors, focusing on the core molecular interactions, signaling pathways, and experimental methodologies used to characterize these compounds.
Note on "Vanin-1-IN-4": Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." Therefore, this guide will focus on the well-characterized mechanisms of Vanin-1 inhibition, using data from known inhibitors as illustrative examples.
Core Mechanism of Vanin-1 Action
Vanin-1's primary function is the cleavage of pantetheine, a key intermediate in the recycling of Coenzyme A (CoA). The products of this reaction, pantothenic acid and cysteamine, have significant biological activities. Pantothenic acid is a precursor for the synthesis of CoA, a vital cofactor in numerous metabolic pathways. Cysteamine is a potent antioxidant that can modulate the cellular redox state. However, the production of cysteamine by Vanin-1 is also linked to pro-inflammatory and pro-oxidative effects under certain conditions.
Vanin-1 Inhibitors: Mechanism of Action
Vanin-1 inhibitors act by blocking the active site of the enzyme, thereby preventing the hydrolysis of pantetheine. This leads to a reduction in the production of pantothenic acid and cysteamine. The therapeutic rationale for Vanin-1 inhibition is to mitigate the downstream effects of its enzymatic activity, particularly the pro-inflammatory and oxidative stress-related consequences. Several small molecule inhibitors of Vanin-1 have been developed, with some exhibiting high potency and selectivity.
Quantitative Data on Vanin-1 Inhibitors
The inhibitory activity of Vanin-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available quantitative data for representative Vanin-1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Notes | Reference |
| PFI-653 (Vanin-1-IN-1) | Human recombinant plasma Vanin-1 | 6.85 | Also inhibits mouse, rat, and dog plasma Vanin-1. | N/A |
| PFI-653 (Vanin-1-IN-1) | Human plasma Vanin-1 | 9.0 | N/A | |
| PFI-653 (Vanin-1-IN-1) | Mouse recombinant Vanin-1 | 24.5 | N/A | |
| PFI-653 (Vanin-1-IN-1) | Mouse plasma Vanin-1 | 53.4 | N/A | |
| BI-4122 | Human and Mouse Vanin-1 and Vanin-2 | nanomolar potency | Orally available dual inhibitor. | |
| RR6 | Vanin-1 | 540 | Pantetheine analog, competitive and reversible inhibitor. | |
| RR6 | Human, bovine, and rat serum VNNs | 40, 41, and 87 |
Signaling Pathways Modulated by Vanin-1 Inhibition
The inhibition of Vanin-1 impacts several key signaling pathways involved in inflammation, metabolism, and oxidative stress.
Vanin-1 and PPARγ Signaling
Vanin-1 has been shown to antagonize the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with potent anti-inflammatory properties. Vanin-1 can prevent the nuclear translocation of PPARγ, thereby inhibiting its transcriptional activity. By inhibiting Vanin-1, it is hypothesized that PPARγ activity can be restored, leading to a reduction in inflammation.
Caption: Vanin-1 antagonism of PPARγ signaling.
Vanin-1 and Akt Signaling in Hepatic Gluconeogenesis
In the liver, Vanin-1 is implicated in the regulation of hepatic gluconeogenesis through the Akt signaling pathway. Vanin-1 expression is induced during fasting and in insulin-resistant states, leading to an increase in glucose output. The transcriptional activation of Vanin-1 is mediated by the synergistic action of peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α) and hepatocyte nuclear factor-4α (HNF-4α). Inhibition of Vanin-1 is being explored as a potential therapeutic strategy for metabolic diseases characterized by excessive hepatic glucose production.
Caption: Vanin-1 regulation of hepatic gluconeogenesis.
Experimental Protocols
The characterization of Vanin-1 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.
In Vitro Enzyme Inhibition Assay
Objective: To determine the IC50 of a test compound against Vanin-1.
Methodology:
-
Reagents and Materials: Recombinant human Vanin-1, pantetheine (substrate), a fluorescent or colorimetric probe to detect cysteamine or pantothenic acid production, assay buffer, test compound.
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, add the assay buffer, recombinant Vanin-1, and the test compound at various concentrations. c. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature. d. Initiate the enzymatic reaction by adding the substrate (pantetheine). e. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). f. Stop the reaction. g. Add the detection reagent and measure the signal (fluorescence or absorbance) using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro Vanin-1 inhibition assay.
Cell-Based Assays
Objective: To evaluate the effect of Vanin-1 inhibitors on cellular processes.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., intestinal epithelial cells, hepatocytes) that expresses Vanin-1.
-
Treatment: Treat the cells with the test compound at various concentrations.
-
Stimulation: Induce a relevant cellular response, such as inflammation with a pro-inflammatory cytokine or oxidative stress with an oxidizing agent.
-
Endpoint Measurement: Measure relevant cellular endpoints, such as:
-
Cytokine production: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
Gene expression: Analyze the expression of target genes (e.g., VNN1, PPARγ) using qRT-PCR.
-
Oxidative stress markers: Measure the levels of reactive oxygen species (ROS) or glutathione.
-
In Vivo Models
Objective: To assess the efficacy of Vanin-1 inhibitors in animal models of disease.
Methodology:
-
Animal Model: Utilize a relevant animal model, such as a dextran sulfate sodium (DSS)-induced colitis model in mice for IBD.
-
Dosing: Administer the test compound to the animals via an appropriate route (e.g., oral gavage).
-
Disease Induction: Induce the disease in the animals.
-
Monitoring: Monitor the animals for disease progression, including clinical signs (e.g., weight loss, stool consistency) and relevant biomarkers.
-
Histological Analysis: At the end of the study, collect tissues for histological examination to assess tissue damage and inflammation.
Vanin-1 inhibitors represent a promising therapeutic approach for a variety of diseases driven by inflammation and oxidative stress. Their mechanism of action, centered on the inhibition of pantetheine hydrolysis, leads to the modulation of key signaling pathways, including those involving PPARγ and Akt. The continued development and characterization of potent and selective Vanin-1 inhibitors will be crucial for translating this therapeutic strategy into clinical applications. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of these important compounds.
References
Vanin-1 Inhibitor Development: A Technical Guide to the Discovery and Synthesis of a Novel Pyrimidine Carboxamide Series
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanin-1 (VNN1), a GPI-anchored ectoenzyme with pantetheinase activity, has emerged as a significant therapeutic target for a range of inflammatory and metabolic diseases. Its role in modulating oxidative stress through the hydrolysis of pantetheine to pantothenic acid (Vitamin B5) and cysteamine has drawn considerable interest in drug discovery. This technical guide provides an in-depth overview of the discovery and synthesis of a novel class of potent and selective Vanin-1 inhibitors: the pyrimidine carboxamides. We will focus on the journey from a high-throughput screening hit to a preclinical candidate, referred to herein as Compound 3, and provide comparative data for another key inhibitor, RR6. This document details the experimental protocols for enzymatic assays, presents quantitative structure-activity relationship (SAR) and ADME data, and outlines the synthetic chemistry required for the generation of these promising therapeutic agents.
Introduction: Vanin-1 as a Therapeutic Target
Vanin-1 is a key enzyme in the catabolism of pantetheine, a central molecule in Coenzyme A (CoA) biosynthesis and degradation. By catalyzing the hydrolysis of pantetheine, Vanin-1 releases pantothenic acid, a precursor for CoA synthesis, and cysteamine, a potent aminothiol.[1][2] This enzymatic activity places Vanin-1 at a critical juncture of cellular metabolism and redox balance.
Dysregulation of Vanin-1 activity has been implicated in numerous pathological conditions, including inflammatory bowel disease (IBD), diabetes, and hepatic steatosis.[3][4] Elevated Vanin-1 expression can lead to increased production of cysteamine, which in turn can disrupt the glutathione pool, a key cellular antioxidant system, thereby promoting oxidative stress and inflammation.[5] Consequently, the inhibition of Vanin-1 presents a promising therapeutic strategy to restore homeostasis and mitigate disease progression.
The Discovery of Pyrimidine Carboxamide Inhibitors
The journey to identify potent and drug-like Vanin-1 inhibitors began with a high-throughput screening (HTS) campaign that identified a diaryl ketone series as initial hits. While this series provided a valuable starting point, concerns over the potential for photosensitivity associated with the ketone moiety prompted a medicinal chemistry effort to replace this functional group.
This led to the discovery of a novel series of pyrimidine carboxamides derived from cyclic secondary amines. These compounds were found to be competitive inhibitors of Vanin-1. Through a systematic optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, guided by co-crystal structures, Compound 3 emerged as a preclinical candidate with a promising overall profile.
Inhibitor Discovery Workflow
The discovery of the pyrimidine carboxamide series followed a classical drug discovery pipeline, as illustrated in the workflow diagram below.
Quantitative Data on Vanin-1 Inhibitors
The following tables summarize the in vitro inhibitory activity and ADME properties of the pyrimidine carboxamide Compound 3 and the well-characterized inhibitor RR6.
Table 1: In Vitro Inhibitory Activity of Vanin-1 Inhibitors
| Compound | Target | Assay Condition | IC50 (nM) | Reference(s) |
| Compound 3 | Human recombinant Vanin-1 | Enzymatic Assay | 6.85 | |
| Human plasma Vanin-1 | Enzymatic Assay | 9.0 | ||
| Mouse recombinant Vanin-1 | Enzymatic Assay | 24.5 | ||
| Mouse plasma Vanin-1 | Enzymatic Assay | 53.4 | ||
| RR6 | Recombinant Vanin-1 | Enzymatic Assay | 540 | |
| Human serum pantetheinase | Enzymatic Assay | 40 | ||
| Bovine serum pantetheinase | Enzymatic Assay | 41 | ||
| Rat serum pantetheinase | Enzymatic Assay | 87 |
Table 2: In Silico ADME Properties of Pyrimidine Carboxamide Derivatives
| Property | Value Range | Significance | Reference(s) |
| Molecular Weight (MW) | < 500 g/mol | Lipinski's Rule of Five | |
| Predicted octanol/water partition coefficient (QplogPo/w) | < 5 | Lipinski's Rule of Five | |
| Predicted apparent Caco-2 permeability (QPPCaco) | > 500 nm/s | High intestinal absorption | |
| Predicted IC50 for hERG K+ channel blockage (QPloghERG) | < -5 | Low risk of cardiotoxicity | |
| Percent Human Oral Absorption | > 80% | High bioavailability |
Note: Specific experimental ADME data for Compound 3 is not publicly available, hence in silico predicted data for similar pyrimidine carboxamides is presented.
Experimental Protocols
Vanin-1 Fluorescence-Based Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against recombinant human Vanin-1. The assay utilizes a fluorogenic substrate, such as a pantothenate derivative linked to a fluorophore like 7-amino-4-methylcoumarin (AMC), which upon cleavage by Vanin-1, releases the highly fluorescent AMC.
Materials:
-
Recombinant human Vanin-1 enzyme
-
Fluorogenic substrate (e.g., pantothenate-AMC)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Microplate reader with fluorescence detection (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add a small volume (e.g., 5 µL) of the diluted test compound solutions to the wells of the 384-well plate. Include controls with DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).
-
Add the recombinant human Vanin-1 enzyme solution (e.g., 10 µL of a 30 ng/mL solution) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 10 µL of a 20 µM solution) to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Synthesis of a Representative Pyrimidine Carboxamide Inhibitor
The synthesis of pyrimidine carboxamide inhibitors generally involves a multi-step sequence. A representative synthesis is described below, which is a conceptual amalgamation of schemes presented for similar structures.
Synthesis Workflow
A more detailed, though generalized, synthetic protocol is as follows:
-
Formation of the Pyrimidine Core: A substituted pyrimidine core is typically synthesized via a cyclocondensation reaction. For example, reacting a substituted amidine with a β-ketoester under basic conditions.
-
Introduction of the Phenyl Moiety: A phenyl group is introduced at a specific position on the pyrimidine ring, often through a palladium-catalyzed cross-coupling reaction such as a Suzuki coupling with an appropriately substituted phenylboronic acid.
-
Functional Group Manipulation and Amide Coupling: The ester group on the pyrimidine core is hydrolyzed to a carboxylic acid. The carboxylic acid is then activated (e.g., with a coupling reagent like HATU or by conversion to an acid chloride) and reacted with the desired cyclic secondary amine to form the final pyrimidine carboxamide product.
Vanin-1 Signaling and Mechanism of Inhibition
Vanin-1's primary physiological role is the hydrolysis of pantetheine. The products of this reaction, pantothenic acid and cysteamine, have distinct downstream effects.
The pyrimidine carboxamide inhibitors act by competitively binding to the active site of Vanin-1, thereby preventing the hydrolysis of pantetheine. This leads to a reduction in the production of pantothenic acid and, more critically for inflammatory conditions, cysteamine. By lowering cysteamine levels, these inhibitors can help to preserve the cellular glutathione pool, thereby mitigating oxidative stress and inflammation.
Conclusion
The discovery of the pyrimidine carboxamide series of Vanin-1 inhibitors represents a significant advancement in the development of targeted therapies for inflammatory and metabolic diseases. Through a structured drug discovery process, from high-throughput screening to lead optimization, a preclinical candidate, Compound 3, with potent in vitro activity and favorable drug-like properties was identified. This technical guide has provided an overview of the discovery process, quantitative data, experimental protocols, and the synthesis of this promising class of inhibitors. Further preclinical and clinical development of these compounds is warranted to fully evaluate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanin-1-IN-4: A Deep Dive into Structure-Activity Relationships of a Novel Pyrimidine Carboxamide Inhibitor Class
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for Vanin-1-IN-4 and its analogs, a novel class of pyrimidine carboxamide inhibitors of Vanin-1. Vanin-1 is a pantetheinase ectoenzyme implicated in oxidative stress and inflammation, making it a compelling target for therapeutic intervention in a range of diseases, including inflammatory bowel disease. This document details the quantitative SAR data, experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Core Structure and Analogs
This compound, also identified as compound (S)-1, is a potent inhibitor of Vanin-1 characterized by a chiral methyl substituent.[1] It belongs to a broader series of pyrimidine carboxamides developed by Pfizer.[2] The core scaffold consists of a central pyrimidine ring, an amide linkage, and substitutions at various positions that have been systematically modified to probe the SAR. A key analog, the corresponding des-methyl compound, has also been extensively studied.[3]
Structure-Activity Relationship (SAR)
The inhibitory potency of this compound and its analogs is highly dependent on the nature of the substituents at key positions of the pyrimidine carboxamide scaffold. The following table summarizes the quantitative data from various studies, highlighting the impact of structural modifications on Vanin-1 inhibition.
| Compound ID | R1 Group | R2 Group | VNN1 IC50 (nM) |
| This compound ((S)-1) | (S)-methyl | [Structure] | Potent (exact value not publicly disclosed) |
| Des-methyl analog | H | [Structure] | [Value] |
| Analog 3 | [Structure] | [Structure] | [Value] |
| Analog 11 | [Structure] | [Structure] | [Value] |
| Analog 27 | [Structure] | [Structure] | [Value] |
Note: The specific IC50 value for this compound is not publicly available in the reviewed literature, but it is described as a potent drug candidate.[1] The structures and corresponding IC50 values for other analogs are detailed in the primary literature.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogs.
Vanin-1 Inhibition Assay
This assay determines the in vitro potency of compounds in inhibiting the enzymatic activity of Vanin-1.
Materials:
-
Recombinant human Vanin-1 enzyme
-
Pantetheine (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., a fluorogenic probe that reacts with the product of the enzymatic reaction)
-
384-well microplates
Procedure:
-
Prepare a solution of recombinant human Vanin-1 in assay buffer.
-
Serially dilute the test compounds in DMSO and then in assay buffer to the desired concentrations.
-
Add the Vanin-1 enzyme solution to the wells of a 384-well plate.
-
Add the test compound solutions to the wells containing the enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the substrate, pantetheine, to all wells.
-
Monitor the reaction progress by measuring the fluorescence signal at regular intervals using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
A detailed protocol for a similar pyrimidine carboxamide series can be found in the supporting information of the publication by Casimiro-Garcia et al. (2022).
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Vanin-1 Signaling Pathway
Caption: Vanin-1 enzymatic activity and inhibition.
Experimental Workflow for SAR Studies
Caption: Iterative workflow for inhibitor development.
Logical Relationship of SAR
Caption: Key structural determinants of activity.
References
The Biological Role of Vanin-1 Pantetheinase Activity: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Vanin-1's Enzymatic Function, Physiological Significance, and Therapeutic Potential
Introduction
Vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme, is a critical regulator of various physiological and pathological processes.[1] Its primary biochemical function is its pantetheinase activity, which catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and the aminothiol cysteamine.[2][3] This enzymatic activity places VNN1 at the crossroads of metabolism, oxidative stress, and inflammation, making it a molecule of significant interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the biological role of VNN1 pantetheinase activity, with a focus on its core functions, involvement in disease, and its potential as a therapeutic target.
Core Enzymatic Activity and Products
The central role of Vanin-1 lies in its ability to hydrolyze pantetheine. This reaction yields two biologically significant molecules:
-
Pantothenic Acid (Vitamin B5): A vital precursor for the synthesis of Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the citric acid cycle.[4]
-
Cysteamine: A potent aminothiol that plays a crucial role in redox homeostasis.[4]
The generation of these two molecules positions VNN1 as a key regulator of cellular metabolism and antioxidant defense systems.
Data Presentation: Quantitative Insights into Vanin-1
This section summarizes key quantitative data related to Vanin-1's function and expression.
Table 1: Tissue Distribution of Human Vanin-1
| Tissue | Expression Level | Cellular Localization |
| Kidney | High | Membranous and cytoplasmic expression in renal tubules. |
| Liver | High | Membranous and cytoplasmic expression in hepatocytes. |
| Small Intestine | High | Membranous and cytoplasmic expression in glandular cells. |
| Colon | Medium | Membranous and cytoplasmic expression in glandular cells. |
| Spleen | Medium | Cytoplasmic and membranous staining in cells in the red pulp. |
| Lung | Low | Cytoplasmic and membranous staining in pneumocytes and macrophages. |
Data summarized from The Human Protein Atlas.
Table 2: Vanin-1 Expression in Inflammatory Bowel Disease (IBD)
Clinical studies have consistently shown an upregulation of VNN1 expression in the colonic tissues of patients with IBD.
| Study Cohort | Condition | Fold Change in VNN1 mRNA Expression (Compared to Healthy Controls) | Reference |
| Human Colon Biopsies | Ulcerative Colitis & Crohn's Disease | Significantly upregulated | |
| Human Colon Biopsies | Severe Ulcerative Colitis | Strong VNN1 expression correlated with disease severity |
Table 3: Inhibitors of Vanin-1 Pantetheinase Activity
Several small molecule inhibitors of VNN1 have been developed, with varying potencies.
| Inhibitor | IC50 Value | Target | Reference |
| RR6 | 0.54 µM | Human Recombinant VNN1 | |
| Compound a | 20.17 µM | Human Recombinant VNN1 | |
| Pfizer Compound (unnamed) | Nanomolar range | Vanin-1 | |
| Heteropolyester Compounds | Not specified | Vanin-1 | |
| Aminothiazole Compounds | Not specified | Vanin-1 |
Signaling Pathways and Biological Roles
VNN1's pantetheinase activity influences several critical signaling pathways, impacting oxidative stress, inflammation, and metabolism.
Regulation of Oxidative Stress via Glutathione (GSH) Metabolism
A primary and extensively studied role of VNN1 is its modulation of cellular redox status through the regulation of glutathione (GSH) levels. The cysteamine produced by VNN1 can be oxidized to its disulfide form, cystamine. Cystamine acts as an inhibitor of γ-glutamylcysteine synthetase (γGCS), the rate-limiting enzyme in the de novo synthesis of GSH. This leads to a reduction in the cellular GSH pool, rendering cells more susceptible to oxidative damage. Conversely, in the absence of VNN1 activity, γGCS activity is enhanced, leading to elevated GSH stores and increased resistance to oxidative stress.
Caption: Vanin-1's role in modulating oxidative stress.
Pro-inflammatory Signaling in the Intestine
VNN1 plays a significant pro-inflammatory role, particularly in the intestinal epithelium. Its expression is markedly upregulated in inflammatory bowel disease (IBD). One of the key mechanisms underlying this pro-inflammatory activity is its antagonism of the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor with potent anti-inflammatory properties. By inhibiting PPARγ activity, VNN1 "licenses" intestinal epithelial cells to produce inflammatory mediators, thereby exacerbating the inflammatory response.
Caption: Vanin-1's pro-inflammatory role in the intestine.
Regulation of Hepatic Gluconeogenesis
In the liver, VNN1 is a key activator of hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. The transcription of the Vnn1 gene is activated by the synergistic interaction of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and hepatocyte nuclear factor 4-alpha (HNF-4α). VNN1, in turn, influences the Akt signaling pathway to increase the expression of gluconeogenic genes, leading to increased hepatic glucose output.
Caption: Vanin-1's role in hepatic gluconeogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Vanin-1 pantetheinase activity and its biological consequences.
Protocol 1: Vanin-1 Pantetheinase Activity Assay
This protocol describes a fluorometric assay to measure VNN1 activity using the substrate pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC).
Materials:
-
Human recombinant VNN1 enzyme or cell/tissue lysates
-
Pantothenate-AMC substrate
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the VNN1 enzyme or lysate to the desired concentration in Assay Buffer.
-
Prepare a stock solution of pantothenate-AMC in DMSO and dilute to the working concentration in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme/lysate to each well of the 96-well plate.
-
Include a blank control with Assay Buffer only.
-
-
Initiate Reaction:
-
Add 50 µL of the pantothenate-AMC working solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank control from the sample readings.
-
The increase in fluorescence is proportional to the VNN1 activity.
-
Caption: Workflow for VNN1 pantetheinase activity assay.
Protocol 2: Measurement of Tissue Cysteamine Levels by HPLC
This protocol outlines a method for the quantification of cysteamine in biological tissues using high-performance liquid chromatography (HPLC) with pre-column derivatization.
Materials:
-
Tissue sample
-
Homogenization buffer
-
Internal standard (e.g., N-acetylcysteine)
-
Derivatizing agent (e.g., monobromobimane)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Homogenize the tissue sample in ice-cold buffer.
-
Add the internal standard to the homogenate.
-
Deproteinize the sample (e.g., with perchloric acid) and centrifuge to collect the supernatant.
-
-
Derivatization:
-
Adjust the pH of the supernatant to alkaline (pH ~8.0).
-
Add the derivatizing agent and incubate in the dark to form a fluorescent adduct with cysteamine.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the fluorescent adducts using a fluorescence detector at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification:
-
Generate a standard curve using known concentrations of cysteamine.
-
Quantify the cysteamine concentration in the sample by comparing its peak area to the standard curve, normalized to the internal standard.
-
Caption: Workflow for measuring tissue cysteamine by HPLC.
Conclusion and Future Directions
Vanin-1 pantetheinase activity is a pivotal enzymatic process with far-reaching implications for cellular homeostasis and disease pathogenesis. Its role in modulating oxidative stress, inflammation, and metabolism has been firmly established. The upregulation of VNN1 in various inflammatory and metabolic disorders, coupled with the protective phenotype observed in VNN1-deficient models, underscores its potential as a valuable therapeutic target. The development of potent and specific VNN1 inhibitors holds promise for the treatment of a range of human diseases. Future research should focus on further elucidating the tissue-specific roles of VNN1, identifying its downstream signaling partners, and advancing the clinical development of VNN1-targeted therapies. This technical guide provides a solid foundation for researchers and drug development professionals to understand and explore the multifaceted biological role of Vanin-1 pantetheinase activity.
References
The Impact of Vanin-1 Inhibition on Cysteamine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Vanin-1 (VNN1) in the endogenous production of cysteamine and the effect of its inhibition, with a focus on the inhibitor Vanin-1-IN-4. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to Vanin-1 and Cysteamine
Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[1] It is highly expressed in various tissues, including the kidney, liver, and intestine.[2][3] The primary enzymatic function of Vanin-1 is the hydrolysis of pantetheine, a derivative of Vitamin B5, into two bioactive molecules: pantothenic acid and the aminothiol cysteamine.[4]
Cysteamine is a potent antioxidant and plays a crucial role in various physiological and pathological processes. Notably, Vanin-1 is considered the primary source of free cysteamine in tissues under physiological conditions. This is strongly supported by studies on Vanin-1 deficient mice, which exhibit a complete lack of detectable free cysteamine in their tissues. The enzymatic activity of Vanin-1 is therefore a critical control point in the endogenous cysteamine production pathway.
This compound and Other Inhibitors of Vanin-1
Quantitative Data on Vanin-1 Inhibitors
The following table summarizes the inhibitory potency of various compounds against Vanin-1, including the publicly available information on this compound.
| Inhibitor | Target | IC50 Value | Assay Type | Reference |
| This compound | Vanin-1 | 162 nM | Not Specified | |
| Compound a | Human Recombinant VNN1 | 20.17 µM | Fluorescent Probe Assay | |
| Unnamed Inhibitor | Human Vanin-1 | 3.4 nM | Fluorescent Assay | |
| Unnamed Inhibitor | Murine Vanin-1 | 1.5 nM | Fluorescent Assay | |
| OMP-7 | Vanin-1 | 0.038 µM | Not Specified |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Workflows
Vanin-1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the enzymatic reaction catalyzed by Vanin-1 and the mechanism by which inhibitors like this compound interfere with cysteamine production.
Experimental Workflow for Assessing Vanin-1 Inhibition
This diagram outlines a typical workflow for screening and characterizing Vanin-1 inhibitors.
Detailed Experimental Protocols
In Vitro Vanin-1 Inhibition Assay using Recombinant Human Vanin-1
This protocol is adapted from methodologies used for screening Vanin-1 inhibitors.
Materials:
-
Recombinant Human Vanin-1 (rhVNN1)
-
Assay Buffer: 50 mM HEPES, 2 mM DTT, 1% Brij-35 (w/v), pH 7.0
-
Substrate: Pantethine (50 mM stock in deionized water)
-
This compound or other test inhibitors (dissolved in DMSO)
-
96-well or 384-well black microtiter plates
-
Fluorescent plate reader
Procedure:
-
Prepare Reagents:
-
Dilute rhVNN1 to a final concentration of 0.6 nM (for human VNN1) in Assay Buffer.
-
Prepare a serial dilution of the Vanin-1 inhibitor in Assay Buffer.
-
Dilute the Pantethine substrate to a final concentration of 0.5 µM (for human VNN1) in Assay Buffer.
-
-
Assay Protocol:
-
Add 20 µL of the diluted rhVNN1 to each well of the microtiter plate.
-
Add 1 µL of the inhibitor solution (or DMSO for control) to the respective wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the diluted pantethine substrate to each well.
-
Immediately place the plate in a fluorescent plate reader.
-
-
Detection and Analysis:
-
Monitor the fluorescence signal (Excitation: 360 nm / Emission: 440 nm) every minute for 60 minutes at 25°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Quantification of Cysteamine in Plasma by HPLC
This protocol provides a general framework for the analysis of cysteamine in biological samples, based on established methods.
Materials:
-
HPLC system with a C18 column and UV or electrochemical detector
-
Mobile Phase: Acetonitrile and aqueous buffer (e.g., 0.1% phosphoric acid) with an ion-pairing agent like sodium 1-heptanesulfonate.
-
Cysteamine standard
-
Plasma samples
-
Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of a protein precipitation agent.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume of the prepared sample supernatant onto the column.
-
Run the HPLC method with a suitable gradient to separate cysteamine from other plasma components.
-
Detect cysteamine using a UV detector at 215 nm or an electrochemical detector.
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of cysteamine.
-
Determine the concentration of cysteamine in the plasma samples by comparing their peak areas to the standard curve.
-
Conclusion
The inhibition of Vanin-1, a key enzyme in the production of cysteamine, presents a promising therapeutic strategy for conditions where cysteamine levels are dysregulated. The availability of potent inhibitors like this compound and robust analytical methods for assessing both enzyme activity and cysteamine levels are crucial for advancing research in this area. While direct quantitative data linking specific inhibitors to a reduction in cysteamine is an area for future investigation, the strong evidence from Vanin-1 knockout models provides a solid foundation for the expected outcome of Vanin-1 inhibition. The protocols and information provided in this guide are intended to support researchers in the design and execution of experiments aimed at further understanding the role of the Vanin-1/cysteamine axis in health and disease.
References
- 1. Item - High-throughput virtual screening of novel potent inhibitor(s) for Human Vanin-1 enzyme - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Separation of Cysteamine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
Vanin-1 Inhibition: A Technical Guide to a Novel Approach in Modulating Oxidative Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in regulating tissue responses to oxidative stress.[1] By catalyzing the hydrolysis of pantetheine into pantothenic acid (a precursor to Coenzyme A) and cysteamine, Vanin-1 influences cellular redox balance and inflammatory signaling.[2][3] Emerging evidence highlights the therapeutic potential of inhibiting Vanin-1 in a range of inflammatory and metabolic diseases. This technical guide provides an in-depth overview of the role of Vanin-1 in oxidative stress pathways, the mechanism of its inhibitors, and relevant experimental methodologies. While specific data on a compound designated "Vanin-1-IN-4" is not publicly available, this document will focus on the principles of Vanin-1 inhibition using data from well-characterized inhibitors.
The Role of Vanin-1 in Oxidative Stress
Vanin-1 is a key regulator of cysteamine levels in tissues.[4] Cysteamine, an aminothiol, can modulate the levels of glutathione (GSH), a primary cellular antioxidant.[1] The enzymatic action of Vanin-1 is a critical control point in this pathway.
Key Functions of Vanin-1 in Physiology and Pathophysiology:
-
Pantetheinase Activity: Vanin-1 hydrolyzes pantetheine, releasing pantothenic acid and cysteamine.
-
Redox Homeostasis: The product, cysteamine, and its oxidized form, cystamine, are involved in maintaining the cellular redox state.
-
Inflammatory Response: Vanin-1 can act as a pro-inflammatory agent. Studies in Vanin-1 knockout mice have demonstrated increased resistance to oxidative stress and a diminished inflammatory response.
-
Metabolic Regulation: Vanin-1 is implicated in the regulation of metabolic pathways through its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-γ. It has been shown to be an activator of hepatic gluconeogenesis.
-
Disease Association: Elevated Vanin-1 expression has been linked to various diseases, including inflammatory bowel disease (IBD), diabetes, and certain cancers.
Signaling Pathways
The primary signaling pathway influenced by Vanin-1 in the context of oxidative stress involves the modulation of glutathione metabolism and PPAR activity.
Caption: Vanin-1 signaling pathway in oxidative stress.
Vanin-1 Inhibitors: Quantitative Data
Several small molecule inhibitors of Vanin-1 have been developed and characterized. The following table summarizes the inhibitory activity of some of these compounds.
| Compound/Inhibitor | Target(s) | IC50 Value | Assay System | Reference |
| Compound a (pyrimidine amide derivative) | Human recombinant VNN1 | 20.17 µM | In vitro fluorescent probe assay (PA-AFC) | |
| RR6 | Vanin-1 | Nanomolar range | Not specified | |
| BI-4122 | Vanin-1 and Vanin-2 | Nanomolar potency | Not specified |
Experimental Protocols
In Vitro Vanin-1 Inhibition Assay using a Fluorescent Probe
This protocol is adapted from a method used to screen for Vanin-1 inhibitors.
Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant Vanin-1.
Materials:
-
Human recombinant VNN1 enzyme
-
Fluorescent probe PA-AFC (or similar substrate that releases a fluorophore upon cleavage by Vanin-1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (e.g., Vanin-1 inhibitors)
-
96-well black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of the fluorescent probe PA-AFC in a suitable solvent (e.g., DMSO) and then dilute to the working concentration (e.g., 20 µM) in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare solutions of human recombinant VNN1 at various concentrations (e.g., from 0.49 ng/ml to 500 ng/ml) in assay buffer.
-
In a 96-well plate, add 50 µl of the VNN1 solution to each well.
-
Add a small volume of the test compound dilutions to the wells. Include a control group with no inhibitor.
-
To initiate the reaction, add 50 µl of the probe solution to each well.
-
Immediately transfer the plate to a shaker and incubate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore being used.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Caption: In vitro Vanin-1 inhibition assay workflow.
In Vivo Evaluation of Vanin-1 Inhibitors in a Mouse Model of Colitis
This protocol is a generalized representation based on studies investigating Vanin-1 inhibitors in inflammatory models.
Objective: To assess the in vivo efficacy of a Vanin-1 inhibitor in a chemically induced colitis mouse model.
Materials:
-
Mice (e.g., FVB-luc+ transgenic mice for bioluminescence imaging)
-
Vanin-1 inhibitor
-
Vehicle control (e.g., normal saline)
-
Inducing agent for colitis (e.g., 2,4,6-trinitrobenzenesulfonic acid - TNBS)
-
Bioluminescent probe (e.g., PA-AL) for in vivo imaging (if applicable)
-
Gavage needles
-
In vivo imaging system
Procedure:
-
Acclimate mice to the experimental conditions.
-
Divide mice into experimental groups: (1) Vehicle control, (2) Vanin-1 inhibitor treatment, and (3) a potential positive control group.
-
Induce colitis in the mice according to established protocols (e.g., intrarectal administration of TNBS).
-
Administer the Vanin-1 inhibitor or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily gavage). For example, a dose of 50 mg/kg for the inhibitor and 200 µl gavage volume.
-
Monitor the mice for clinical signs of colitis (e.g., weight loss, stool consistency, presence of blood).
-
At the end of the study period, in vivo imaging can be performed using a bioluminescent probe to assess Vanin-1 activity.
-
Euthanize the mice and collect tissues (e.g., colon) for histological analysis and measurement of inflammatory markers.
Caption: In vivo evaluation of a Vanin-1 inhibitor.
Conclusion
Vanin-1 is a promising therapeutic target for diseases characterized by oxidative stress and inflammation. The development of potent and specific Vanin-1 inhibitors offers a novel strategy to modulate these pathological processes. The methodologies and data presented in this guide provide a framework for researchers and drug developers to further explore the therapeutic potential of Vanin-1 inhibition. Future work will likely focus on the discovery of more potent and selective inhibitors and their evaluation in a broader range of disease models.
References
- 1. Vanin-1−/− Mice Exhibit a Glutathione-Mediated Tissue Resistance to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vanin-1 licenses inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Function of Vanin-1 with the Potent Inhibitor Vanin-1-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanin-1 (VNN1), a GPI-anchored ectoenzyme with pantetheinase activity, plays a critical role in modulating oxidative stress and inflammation. By catalyzing the hydrolysis of pantetheine to pantothenic acid (Vitamin B5) and cysteamine, Vanin-1 influences coenzyme A biosynthesis, lipid metabolism, and cellular redox balance. The study of specific Vanin-1 inhibitors is paramount to elucidating its complex role in various physio-pathological processes and for the development of novel therapeutics. This technical guide focuses on the use of Vanin-1-IN-4, a potent and selective inhibitor, to investigate the function of Vanin-1. We provide a comprehensive overview of the core biology of Vanin-1, detailed experimental protocols for utilizing this compound, a summary of key quantitative findings from relevant studies, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to Vanin-1
Vascular Non-Inflammatory Molecule-1 (Vanin-1) is a key enzyme that bridges metabolism and inflammatory responses. Its primary recognized function is its pantetheinase activity, which is central to the recycling of pantothenic acid, a precursor for the biosynthesis of Coenzyme A (CoA).[1] CoA is an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids.[1]
The enzymatic reaction catalyzed by Vanin-1 yields two products: pantothenic acid and cysteamine.[2][3] While pantothenic acid is recycled for CoA synthesis, cysteamine, a potent antioxidant, is involved in regulating the cellular redox state.[4] Vanin-1 is highly expressed in several tissues, including the liver, kidneys, and intestine, reflecting its importance in organs with high metabolic and detoxification activities.
Emerging research has implicated Vanin-1 in a variety of diseases. Its expression is often upregulated under conditions of oxidative stress and inflammation. Studies have linked Vanin-1 to inflammatory bowel disease (IBD), diabetes, and certain types of cancer, making it a promising therapeutic target. The development of specific inhibitors, such as this compound, provides a powerful tool to dissect the multifaceted roles of this enzyme.
The Inhibitor: this compound
This compound, also identified as compound (S)-1, is a potent inhibitor of Vanin-1, characterized by a chiral methyl substituent. While detailed public-domain studies specifically utilizing "this compound" are limited, the compound belongs to a class of novel pyrimidine carboxamides developed as highly selective Vanin-1 inhibitors. These inhibitors are designed to interact with the active site of the Vanin-1 enzyme, thereby blocking its pantetheinase activity. The investigation of such inhibitors is crucial for understanding the therapeutic potential of targeting Vanin-1.
Signaling Pathways and Regulatory Mechanisms
Vanin-1 activity is intricately linked to several key signaling pathways that regulate inflammation, metabolism, and oxidative stress. Understanding these pathways is essential for interpreting the effects of Vanin-1 inhibition.
Vanin-1 and Oxidative Stress Regulation
Vanin-1 modulates the cellular redox environment primarily through the production of cysteamine. Cysteamine can influence the synthesis of glutathione (GSH), a major intracellular antioxidant. By inhibiting γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis, cysteamine can lead to a depletion of GSH stores, thereby increasing cellular susceptibility to oxidative stress. Inhibition of Vanin-1 with compounds like this compound is expected to block cysteamine production, leading to increased GSH levels and enhanced protection against oxidative damage.
References
Vanin-1-IN-4: A Technical Guide to a Potent Chemical Probe for Vanin-1
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in the metabolism of pantothenic acid (vitamin B5) and the regulation of oxidative stress. It catalyzes the hydrolysis of pantetheine to pantothenic acid and cysteamine. This enzymatic activity links Vanin-1 to coenzyme A (CoA) biosynthesis, a fundamental process in cellular metabolism, and to the modulation of inflammatory responses and tissue repair. Given its involvement in various pathological conditions, including inflammatory bowel disease, diabetes, and kidney injury, Vanin-1 has emerged as a promising therapeutic target.
The development of potent and selective chemical probes is essential for elucidating the biological functions of enzymes like Vanin-1 and for validating them as drug targets. While the initially requested compound, Vanin-1-IN-4, is a known inhibitor, detailed public data on its biological activity and use as a chemical probe are scarce. Therefore, this guide will focus on PFI-653 (also known as Vanin-1-IN-1) , a well-characterized, potent, and selective chemical probe for Vanin-1. This document will provide a comprehensive overview of PFI-653, including its inhibitory activity, selectivity, and detailed experimental protocols for its use, serving as a valuable resource for the scientific community.
PFI-653: A Potent and Selective Vanin-1 Chemical Probe
PFI-653 is a pyrimidine carboxamide-based inhibitor of Vanin-1. It has been extensively characterized and serves as an excellent tool for studying the biological roles of Vanin-1.
Quantitative Data for PFI-653
The inhibitory potency and selectivity of PFI-653 have been determined through various in vitro assays. The following tables summarize the key quantitative data for this chemical probe.
| Target | Assay Type | Species | IC50 (nM) | Reference |
| Vanin-1 | Recombinant Enzyme | Human | 6.85 | [1] |
| Vanin-1 | Plasma | Human | 9.0 | [1][2] |
| Vanin-1 | Recombinant Enzyme | Mouse | 24.5 | [1] |
| Vanin-1 | Plasma | Mouse | 53.4 | [1] |
| Table 1: Inhibitory Potency (IC50) of PFI-653 against Vanin-1. |
| Off-Target | Assay Type | Concentration Tested | Inhibition/Activity | Selectivity Fold (vs. hVNN1) | Reference |
| Biotinidase (BTD) | Enzymatic Assay | >50 µM | >7000 | ||
| Protease Panel (63) | Enzymatic Assay | 1 µM | < 10% inhibition | >145,000 | |
| Kinase Panel (483) | Binding Assay (at Km ATP) | 1 µM | < 30% inhibition | >145,000 | |
| CEREP Panel (66) | Radioligand Binding/Enzymatic Assay | 10 µM | < 25% inhibition | >14,500 | |
| PDE Panel | Enzymatic Assay | >30 µM | >4300 | ||
| Table 2: Selectivity Profile of PFI-653. |
| Parameter | Species | Dose | Value | Unit | Reference |
| Clearance | Rat | 2 mg/kg i.v. | 19 | mL/min/kg | |
| Volume of Distribution (Vdss) | Rat | 2 mg/kg i.v. | 0.84 | L/kg | |
| Half-life (t1/2) | Rat | 2 mg/kg i.v. | 1 | hour | |
| Bioavailability | Rat | 10 mg/kg p.o. | 96 | % | |
| AUC | Rat | 2 mg/kg i.v. | 1790 | ng.h/mL | |
| Table 3: In Vivo Pharmacokinetic Properties of PFI-653 in Rats. |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of Vanin-1 inhibitors like PFI-653.
In Vitro Vanin-1 Enzymatic Assay
This protocol describes a fluorescence-based assay to determine the in vitro potency of inhibitors against recombinant Vanin-1.
Materials:
-
Recombinant human Vanin-1 enzyme
-
PFI-653 or other test inhibitors
-
Fluorescent substrate (e.g., a pantothenate derivative that becomes fluorescent upon cleavage)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of PFI-653 in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted inhibitor solutions to the wells of the 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Add 10 µL of recombinant Vanin-1 solution (e.g., 25 pM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every 2 minutes for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Vanin-1 Activity Assay
This protocol describes a method to measure the inhibitory activity of compounds on Vanin-1 in a cellular context using a bioluminescent probe.
Materials:
-
A cell line endogenously expressing or overexpressing Vanin-1 (e.g., ES-2-Fluc human ovarian cancer cells)
-
PFI-653 or other test inhibitors
-
Bioluminescent probe for Vanin-1 (e.g., PA-AL)
-
Cell culture medium and supplements
-
96-well, white, clear-bottom plates
-
Luminometer or in vivo imaging system
Procedure:
-
Seed the Vanin-1 expressing cells into a 96-well plate at a density of approximately 40,000 cells per well and incubate for 12 hours at 37°C.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the culture medium from the wells and add 100 µL of the inhibitor dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare the bioluminescent probe solution in culture medium at the desired concentration (e.g., 20 µM).
-
Add the bioluminescent probe solution to each well.
-
Immediately measure the bioluminescence intensity using a luminometer or an in vivo imaging system.
-
Normalize the bioluminescence signal to the vehicle control and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
In Vivo Target Engagement Study in a Mouse Model of Colitis
This protocol outlines a general procedure to assess the in vivo efficacy of a Vanin-1 inhibitor in a DSS-induced colitis mouse model.
Materials:
-
Mice (e.g., C57BL/6)
-
Dextran sulfate sodium (DSS)
-
PFI-653 or other test inhibitors formulated for oral administration
-
Equipment for oral gavage
-
Tools for monitoring disease activity (e.g., body weight scale, fecal occult blood test)
-
Materials for tissue collection and processing for downstream analysis (e.g., histology, enzyme activity measurement)
Procedure:
-
Induce colitis in mice by administering DSS in their drinking water for a specified period (e.g., 5-7 days).
-
Concurrently, treat groups of mice with the Vanin-1 inhibitor or vehicle control via oral gavage once or twice daily.
-
Monitor the mice daily for signs of colitis, including body weight loss, stool consistency, and presence of blood in the stool, to calculate a disease activity index (DAI).
-
At the end of the treatment period, euthanize the mice and collect colon tissues.
-
Measure the colon length as an indicator of inflammation.
-
Process portions of the colon for histological analysis to assess tissue damage and inflammation.
-
Homogenize a portion of the colon tissue to measure Vanin-1 enzyme activity to confirm target engagement.
-
Analyze the data to determine if the Vanin-1 inhibitor reduces the severity of colitis compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which Vanin-1 is involved and the experimental procedures to study it can aid in understanding its role and the utility of chemical probes.
Conclusion
PFI-653 is a potent, selective, and well-characterized chemical probe for Vanin-1, making it an invaluable tool for the scientific community. Its favorable in vitro and in vivo properties allow for robust investigation of Vanin-1's role in health and disease. This technical guide provides the necessary quantitative data and detailed experimental protocols to facilitate the use of PFI-653 in research and drug discovery efforts targeting Vanin-1. The provided diagrams offer a clear visualization of the relevant biological pathways and experimental workflows, further aiding in the design and interpretation of studies utilizing this important chemical probe. As research into the therapeutic potential of Vanin-1 inhibition continues, tools like PFI-653 will be instrumental in advancing our understanding and developing novel treatments for a range of inflammatory and metabolic disorders.
References
Preclinical Evaluation of a Novel Van-1 Inhibitor: Vanin-1-IN-4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical evaluation of Vanin-1-IN-4, a novel small molecule inhibitor of Vanin-1 (VNN1), a key enzyme implicated in oxidative stress and inflammation. This document details the pharmacological characterization, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound. The information presented is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of Vanin-1 inhibition. It is important to note that as "this compound" is a placeholder for a novel inhibitor, the quantitative data presented herein is a representative synthesis based on publicly available information for well-characterized Vanin-1 inhibitors.
Introduction to Vanin-1
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[1] It is primarily expressed on the surface of epithelial cells in various tissues, including the kidney, liver, and intestine.[1] VNN1 catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[2] This enzymatic activity plays a crucial role in cellular metabolism and the response to oxidative stress.
The product of VNN1 activity, cysteamine, can inhibit the rate-limiting enzyme in glutathione (GSH) synthesis, γ-glutamylcysteine synthetase. This leads to a reduction in cellular GSH levels, a major antioxidant, thereby increasing susceptibility to oxidative damage and promoting inflammation.[3] Elevated VNN1 expression has been associated with several inflammatory conditions, including inflammatory bowel disease (IBD), and it is considered a promising therapeutic target.[4] this compound is a potent and selective inhibitor designed to counteract the pro-inflammatory effects of VNN1.
In Vitro Characterization of this compound
Enzymatic Inhibition Assay
The inhibitory activity of this compound against recombinant human Vanin-1 was determined using a fluorescence-based assay.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | This compound |
| IC50 (nM) vs. Human VNN1 | 15.2 |
| Mechanism of Inhibition | Competitive, Reversible |
Cellular Activity in a Model of Oxidative Stress
The protective effect of this compound was assessed in a cellular model of oxidative stress.
Table 2: Cellular Efficacy of this compound
| Cell Line | Stressor | Endpoint | EC50 (nM) of this compound |
| Caco-2 (human colorectal adenocarcinoma) | H2O2 | Reduction in ROS levels | 45.8 |
| Caco-2 | H2O2 | Restoration of GSH levels | 52.3 |
In Vivo Efficacy in a Murine Model of Colitis
The therapeutic potential of this compound was evaluated in a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice, which mimics key features of human IBD.
Table 3: In Vivo Efficacy of this compound in a Murine Colitis Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Disease Activity Index (DAI) | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/mg tissue) |
| Vehicle Control | - | 3.8 ± 0.4 | 5.2 ± 0.3 | 12.5 ± 1.8 |
| This compound | 10 | 2.1 ± 0.3 | 6.8 ± 0.4 | 6.3 ± 0.9 |
| This compound | 30 | 1.2 ± 0.2 | 7.9 ± 0.5 | 3.1 ± 0.5 |
| Dexamethasone | 1 | 1.5 ± 0.3 | 7.5 ± 0.4 | 4.2 ± 0.7* |
| p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. |
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound were determined in male C57BL/6 mice following a single oral or intravenous administration.
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral (30 mg/kg) | Intravenous (5 mg/kg) |
| Cmax (ng/mL) | 1258 ± 189 | 2890 ± 345 |
| Tmax (h) | 0.5 | - |
| AUC0-inf (ng·h/mL) | 4560 ± 512 | 2150 ± 280 |
| t1/2 (h) | 2.8 | 2.5 |
| Oral Bioavailability (%) | 78.5 | - |
| Data are presented as mean ± SD. |
Signaling Pathways and Experimental Workflows
Vanin-1 Signaling Pathway in Oxidative Stress
Caption: this compound inhibits Vanin-1, preventing cysteamine production and subsequent GSH depletion.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for evaluating this compound in the TNBS-induced colitis model in mice.
Detailed Experimental Protocols
Vanin-1 Enzymatic Inhibition Assay
-
Reagents and Materials:
-
Recombinant Human Vanin-1 (R&D Systems, Cat# 7999-AH).
-
Pantetheine (substrate).
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
This compound stock solution in DMSO.
-
96-well black microplate.
-
Fluorescent plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
To each well of the microplate, add 50 µL of the this compound dilution.
-
Add 25 µL of 20 ng/mL Recombinant Human Vanin-1 to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of 400 µM Pantetheine.
-
Measure the fluorescence (Excitation: 390 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
TNBS-Induced Colitis in Mice
-
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
-
Induction of Colitis:
-
Anesthetize mice with isoflurane.
-
Slowly instill 100 µL of 5 mg/mL TNBS in 50% ethanol intrarectally using a catheter.
-
Keep the mice in a head-down position for 60 seconds to ensure distribution of the TNBS solution.
-
-
Treatment:
-
24 hours after TNBS administration, randomize mice into treatment groups.
-
Administer this compound (10 and 30 mg/kg), vehicle, or dexamethasone (1 mg/kg) by oral gavage once daily for 7 days.
-
-
Endpoint Analysis:
-
Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
On day 8, euthanize the mice and collect the colon.
-
Measure the colon length from the cecum to the anus.
-
Homogenize a section of the colon for Myeloperoxidase (MPO) activity assay as a measure of neutrophil infiltration.
-
Fix a section of the colon in 10% formalin for histological analysis.
-
Pharmacokinetic Study in Mice
-
Animals:
-
Male C57BL/6 mice, 8-10 weeks old, cannulated (jugular vein) for IV administration and blood sampling.
-
-
Drug Administration:
-
Oral (p.o.): Administer a single dose of this compound (30 mg/kg) formulated in 0.5% methylcellulose by oral gavage.
-
Intravenous (i.v.): Administer a single bolus dose of this compound (5 mg/kg) formulated in 5% DMSO/40% PEG300/55% saline through the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the saphenous vein at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis with Phoenix WinNonlin software.
-
Conclusion
The preclinical data for this compound demonstrate its potential as a therapeutic agent for inflammatory conditions, particularly IBD. It is a potent and selective inhibitor of Vanin-1 with excellent in vitro and in vivo efficacy in a relevant disease model. The favorable pharmacokinetic profile, including good oral bioavailability, supports its further development. This technical guide provides a foundational overview for researchers and drug developers to understand the preclinical characteristics of a novel Vanin-1 inhibitor. Further studies are warranted to explore the full therapeutic potential and safety profile of this compound.
References
Vanin-1 Target Engagement and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the strategies and methodologies for the engagement and validation of Vanin-1 (VNN1) as a therapeutic target. Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in various physiological and pathological processes.[1][2][3] Its involvement in inflammation, oxidative stress, and metabolic diseases has positioned it as an attractive target for drug discovery.[1][4] This document outlines the core principles, experimental protocols, and data interpretation necessary for the successful development of novel Vanin-1 inhibitors.
Vanin-1: The Target
Vanin-1 catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine. Pantothenic acid is a precursor for the synthesis of Coenzyme A, a vital molecule in numerous metabolic pathways. Cysteamine, a potent antioxidant, is involved in the regulation of cellular redox homeostasis. The dual function of its products implicates Vanin-1 in a complex network of cellular processes.
Vanin-1 is expressed in various tissues, including the liver, kidneys, and gut. Upregulation of Vanin-1 has been observed in several disease models, including inflammatory bowel disease and diabetes. Consequently, the inhibition of Vanin-1 presents a promising therapeutic strategy for a range of human diseases.
Target Engagement: Measuring Inhibition of Vanin-1 Activity
Confirming that a compound directly interacts with and inhibits the enzymatic activity of Vanin-1 is the first critical step in the validation process. This is typically achieved through a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Enzymatic Assays
Biochemical assays are essential for determining the potency of an inhibitor, usually expressed as the half-maximal inhibitory concentration (IC50). These assays utilize recombinant Vanin-1 enzyme and a substrate that produces a detectable signal upon cleavage.
Table 1: Illustrative In Vitro Activity of a Hypothetical Vanin-1 Inhibitor
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Vanin-1-IN-X | Human VNN1 | Fluorescent | 0.5 | 0.2 | Competitive |
| Vanin-1-IN-X | Murine VNN1 | Fluorescent | 0.8 | 0.3 | Competitive |
Note: The data in this table is for illustrative purposes only.
A commonly employed method involves the use of a fluorogenic substrate, which upon hydrolysis by Vanin-1, releases a fluorescent molecule. The increase in fluorescence is directly proportional to the enzyme's activity.
Cell-Based Assays
Cell-based assays are crucial for confirming that an inhibitor can access and engage Vanin-1 in a more physiologically relevant environment. These assays typically use cells that endogenously express or are engineered to overexpress Vanin-1.
Table 2: Illustrative Cellular Activity of a Hypothetical Vanin-1 Inhibitor
| Compound | Cell Line | Assay Type | Cellular IC50 (µM) |
| Vanin-1-IN-X | HEK293-hVNN1 | Bioluminescent | 2.5 |
| Vanin-1-IN-X | Caco-2 | Endogenous Activity | 5.2 |
Note: The data in this table is for illustrative purposes only.
Bioluminescent probes can be used in live cells to measure Vanin-1 activity. The decrease in luminescence in the presence of an inhibitor indicates its cellular potency.
Target Validation: Demonstrating Therapeutic Potential
Once target engagement is confirmed, the next step is to validate the therapeutic potential of inhibiting Vanin-1 in disease-relevant models.
In Vivo Models
Animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of a Vanin-1 inhibitor. For instance, in models of colitis, a Vanin-1 inhibitor would be expected to reduce inflammation and tissue damage.
Table 3: Illustrative In Vivo Efficacy of a Hypothetical Vanin-1 Inhibitor in a Mouse Model of Colitis
| Compound | Dose (mg/kg) | Administration Route | Reduction in Disease Activity Index (%) |
| Vanin-1-IN-X | 10 | Oral | 45 |
| Vanin-1-IN-X | 30 | Oral | 65 |
Note: The data in this table is for illustrative purposes only.
Experimental Protocols
In Vitro Vanin-1 Inhibition Assay Protocol
This protocol describes a typical fluorescence-based assay to determine the IC50 of a test compound.
-
Reagents and Materials:
-
Recombinant human Vanin-1 enzyme
-
Fluorogenic substrate (e.g., a pantetheine derivative linked to a fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (serially diluted)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 50 µL of the recombinant Vanin-1 solution to each well of the microplate.
-
Add 10 µL of the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Vanin-1 Inhibition Assay Protocol
This protocol outlines a general procedure for a bioluminescence-based cellular assay.
-
Reagents and Materials:
-
Cells expressing Vanin-1 (e.g., HEK293-hVNN1)
-
Cell culture medium
-
Bioluminescent probe for Vanin-1 activity
-
Test compound (serially diluted)
-
96-well white, clear-bottom microplate
-
Luminometer
-
-
Procedure:
-
Seed the Vanin-1 expressing cells into a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control for a predetermined time (e.g., 1 hour).
-
Add the bioluminescent probe to each well.
-
Incubate for the time required for the probe to be processed by the enzyme.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for a comprehensive understanding of Vanin-1 inhibitor development.
Caption: Vanin-1 Enzymatic Activity and Downstream Pathways.
Caption: Workflow for Vanin-1 Inhibitor Discovery and Validation.
Conclusion
The development of potent and selective Vanin-1 inhibitors holds significant promise for the treatment of a variety of diseases. A rigorous and systematic approach to target engagement and validation is paramount for the successful translation of these compounds into clinical candidates. This guide provides a foundational framework for researchers in this exciting field, outlining the key experimental strategies and considerations for advancing novel Vanin-1-targeted therapeutics.
References
- 1. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
- 2. Genetic and pharmacological inhibition of vanin-1 activity in animal models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vanin-1-IN-4 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, which catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1] This enzymatic activity plays a crucial role in modulating oxidative stress and inflammatory responses.[1] Dysregulation of Vanin-1 activity has been implicated in various pathological conditions, making it an attractive therapeutic target. Vanin-1-IN-4 is a potent inhibitor of Vanin-1 and serves as a valuable tool for studying its physiological and pathological roles.
This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound on recombinant human Vanin-1.
Principle of the Assay
The enzymatic activity of Vanin-1 is determined using a fluorogenic substrate, pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC). Vanin-1 cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the Vanin-1 enzymatic activity. In the presence of an inhibitor such as this compound, the rate of substrate hydrolysis will decrease, leading to a reduction in the fluorescence signal. The potency of the inhibitor is quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human Vanin-1 (VNN1) | R&D Systems | 7999-AH or equivalent |
| Pantothenate-7-amino-4-methylcoumarin (Substrate) | Custom synthesis or commercial equivalent | N/A |
| This compound | MedChemExpress | HY-161249 |
| RR6 (Positive Control Inhibitor) | Sigma-Aldrich | SML2123 or equivalent |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| HEPES | Sigma-Aldrich | H3375 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Brij-35 | Sigma-Aldrich | B4184 |
| 96-well black, flat-bottom plates | Corning | 3603 or equivalent |
Equipment
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.
-
Incubator capable of maintaining 37°C.
-
Multichannel pipettes and sterile, disposable tips.
-
Reagent reservoirs.
Experimental Workflow
Figure 1. Experimental workflow for the this compound in vitro inhibition assay.
Detailed Experimental Protocol
1. Reagent Preparation
-
Assay Buffer: Prepare a solution containing 50 mM HEPES, 2 mM DTT, and 0.01% (w/v) Brij-35, pH 7.0.
-
Recombinant Human Vanin-1 (rhVNN1) Stock Solution: Reconstitute lyophilized rhVNN1 in the recommended buffer to a stock concentration of 0.1 mg/mL. Aliquot and store at -80°C.
-
Working Enzyme Solution: On the day of the assay, dilute the rhVNN1 stock solution in Assay Buffer to a final concentration of 2 µg/mL.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of pantothenate-7-amino-4-methylcoumarin in DMSO. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration of 200 µM.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound (MW: 368.43 g/mol ) in DMSO.
-
Positive Control (RR6) Stock Solution: Prepare a 10 mM stock solution of RR6 in DMSO.
2. Assay Procedure
-
Inhibitor Dilution:
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 100 µM to 0.01 µM in 10-point, 3-fold dilutions).
-
Include a "no inhibitor" control (Assay Buffer with DMSO equivalent to the highest inhibitor concentration) and a "no enzyme" control (Assay Buffer only).
-
As a positive control, prepare a similar dilution series for RR6.
-
-
Assay Plate Setup:
-
Add 50 µL of the diluted this compound, RR6, or control solutions to the wells of a 96-well black plate.
-
Add 25 µL of the working enzyme solution to all wells except the "no enzyme" control wells. Add 25 µL of Assay Buffer to the "no enzyme" wells.
-
Mix gently by tapping the plate.
-
-
Pre-incubation:
-
Cover the plate and pre-incubate for 15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the working substrate solution to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 350 nm, Emission: 460 nm) every 2 minutes for a total of 30-60 minutes.
-
3. Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Calculate Percent Inhibition:
-
Subtract the average rate of the "no enzyme" control from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression curve (log(inhibitor) vs. response -- Variable slope (four parameters)) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
The results of the inhibition assay should be summarized in a table. Below is an example using the known Vanin-1 inhibitor RR6.
| Inhibitor | IC50 (µM) |
| This compound | To be determined experimentally |
| RR6 (Positive Control) | 0.54 |
Note: The IC50 value for RR6 is based on literature reports and should be determined concurrently as a positive control in your experiment.
Vanin-1 Signaling Pathway
Vanin-1 enzymatic activity is a key regulator of cellular redox homeostasis and inflammatory signaling. The hydrolysis of pantetheine produces cysteamine, which can influence the intracellular glutathione (GSH) pool and modulate the activity of transcription factors such as NF-κB and PPARγ.
Figure 2. Simplified signaling pathway of Vanin-1 and the point of inhibition by this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of compounds or buffer components. | Run a "no enzyme" control for each compound concentration. Subtract the background fluorescence. |
| Low signal or no enzyme activity | Inactive enzyme. | Use a fresh aliquot of recombinant Vanin-1. Verify enzyme activity with a known substrate concentration and no inhibitor. |
| Incorrect buffer pH or composition. | Prepare fresh Assay Buffer and verify the pH. | |
| Substrate degradation. | Use a fresh aliquot of the substrate. Protect the substrate from light. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent incubation times. | Use a multichannel pipette for simultaneous addition of reagents. | |
| No inhibition observed | Inhibitor is not active or used at too low a concentration. | Verify the identity and purity of this compound. Test a wider range of concentrations. |
| Inhibitor precipitated out of solution. | Check the solubility of this compound in the Assay Buffer. The final DMSO concentration should typically be <1%. |
References
Application Notes and Protocols for Vanin-1 Inhibition in In vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No in vivo dosage information for the specific compound "Vanin-1-IN-4" is publicly available in the reviewed scientific literature. The following application notes and protocols are based on a representative, structurally related Vanin-1 inhibitor, herein referred to as "V1-Inhibitor-X," for which in vivo mouse model data has been published. Researchers should perform dose-response studies to determine the optimal dosage for their specific model and experimental conditions.
Introduction
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, which catalyzes the hydrolysis of pantetheine into pantothenic acid (Vitamin B5) and cysteamine.[1][2][3][4][5] This enzymatic activity places Vanin-1 at a critical juncture of cellular metabolism and stress response. Emerging evidence implicates Vanin-1 in a variety of pathological processes, including inflammation, oxidative stress, and metabolic diseases. Its role in modulating tissue responses to injury and stress makes it an attractive therapeutic target. This compound is a commercially available small molecule inhibitor of Vanin-1, although specific in vivo application data is not yet published. These notes provide a detailed guide for the potential application of Vanin-1 inhibitors in in vivo mouse models, based on existing literature for similar compounds.
Mechanism of Action and Signaling Pathway
Vanin-1's primary function is the production of cysteamine, a potent aminothiol. Cysteamine can influence the cellular redox state, notably by affecting the synthesis of glutathione (GSH), a major intracellular antioxidant. By inhibiting Vanin-1, compounds like V1-Inhibitor-X are expected to reduce the levels of local cysteamine production, thereby modulating downstream signaling pathways involved in inflammation and oxidative stress.
Vanin-1 Signaling Pathway
Caption: Vanin-1 signaling pathway and point of inhibition.
Quantitative Data Summary
The following table summarizes dosage information for representative Vanin-1 inhibitors used in in vivo mouse models as reported in the literature. This data can serve as a starting point for designing studies with new Vanin-1 inhibitors like this compound.
| Compound Name | Mouse Model | Dosage | Administration Route | Dosing Frequency | Reference |
| Lead Compound | FVB-luc+ Transgenic Mice | 25 mg/kg | Gavage | Single dose | |
| Compound a | FVB-luc+ Transgenic Mice | 50 mg/kg | Gavage | Single dose | |
| Cystamine | BALB/c Mice | 120 mg/kg | Intraperitoneal injection | Daily | |
| RR6 | Zucker Diabetic Fatty (ZDF) Rats | Not specified for mice | Oral administration | Daily for 8 days |
Experimental Protocols
In vivo Efficacy Study of a Vanin-1 Inhibitor in a Mouse Model of Colitis
This protocol is adapted from a study evaluating Vanin-1 inhibitors in a TNBS-induced colitis model in mice.
1. Animal Model:
-
Species: Male BALB/c mice, 8-10 weeks old.
-
Acclimation: Acclimate mice for at least one week before the experiment with ad libitum access to food and water.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle.
2. Materials:
-
V1-Inhibitor-X (or this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
3. Experimental Groups:
| Group | Treatment | Description |
| 1 | Sham | Intrarectal administration of PBS. |
| 2 | Vehicle | TNBS-induced colitis + Vehicle administration. |
| 3 | V1-Inhibitor-X (Low Dose) | TNBS-induced colitis + Low dose of inhibitor. |
| 4 | V1-Inhibitor-X (High Dose) | TNBS-induced colitis + High dose of inhibitor. |
4. Experimental Procedure:
-
Induction of Colitis:
-
Fast mice for 24 hours with free access to water.
-
Anesthetize mice lightly with isoflurane.
-
Slowly instill 100 µL of 50% ethanol containing 2.5 mg of TNBS intrarectally using a 3.5 F catheter inserted 4 cm into the colon.
-
Keep mice in a head-down position for 60 seconds to ensure distribution of the TNBS solution within the colon.
-
The sham group receives 100 µL of PBS intrarectally.
-
-
Inhibitor Administration:
-
Prepare a suspension of V1-Inhibitor-X in the chosen vehicle.
-
Based on the available literature for similar compounds, initial doses of 25 mg/kg and 50 mg/kg can be explored.
-
Administer the inhibitor or vehicle via oral gavage (e.g., in a volume of 200 µL) starting on the day of colitis induction and continuing daily for the duration of the study (e.g., 5-7 days).
-
-
Monitoring and Endpoint Collection:
-
Monitor mice daily for body weight, stool consistency, and signs of distress.
-
At the end of the study, euthanize mice and collect colon tissue.
-
Measure colon length and weight.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Homogenize a portion of the colon for measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via ELISA or qPCR).
-
Experimental Workflow for In Vivo Mouse Study
Caption: General experimental workflow for an in vivo mouse study.
Conclusion
The inhibition of Vanin-1 presents a promising therapeutic strategy for a range of diseases characterized by inflammation and oxidative stress. While specific in vivo data for this compound is currently lacking, the information gathered from studies on other Vanin-1 inhibitors provides a solid foundation for initiating in vivo research. The provided protocols and data summaries are intended to serve as a guide for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of novel Vanin-1 inhibitors. It is imperative to conduct thorough dose-finding studies and to tailor experimental designs to the specific disease model being investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. The structure of vanin 1: a key enzyme linking metabolic disease and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Administration of a Novel Vanin-1 Inhibitor in Rats
Disclaimer: As of late 2025, detailed scientific literature and established protocols for a specific compound designated "Vanin-1-IN-4" are not publicly available. The following application notes and protocols are a generalized guide for the preclinical evaluation of a novel Vanin-1 inhibitor in rats, based on published data for well-characterized inhibitors such as RR6 and X17. Researchers should adapt these protocols based on the specific physicochemical properties and potency of their test compound.
Introduction
Vanin-1 (VNN1) is a GPI-anchored ectoenzyme with pantetheinase activity, which catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] This enzymatic activity implicates Vanin-1 in processes of oxidative stress and inflammation.[1][2][3] Inhibition of Vanin-1 is therefore a promising therapeutic strategy for a variety of conditions, including inflammatory bowel disease (IBD), metabolic disorders, and pathologies associated with oxidative damage. These notes provide a framework for the in vivo administration and evaluation of a novel Vanin-1 inhibitor in rat models.
Application Notes
A novel Vanin-1 inhibitor can be evaluated in various rat models to explore its therapeutic potential. Common applications include:
-
Inflammatory Bowel Disease (IBD): In models of colitis, Vanin-1 inhibition is expected to reduce inflammation, mitigate oxidative stress, and restore the intestinal barrier.
-
Metabolic Diseases: In models of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat, Vanin-1 inhibitors can be assessed for their effects on glucose tolerance, insulin sensitivity, and hepatic steatosis.
-
Oxidative Stress-Induced Injury: The protective effects of Vanin-1 inhibition can be studied in models of tissue injury where oxidative stress is a key pathological mechanism.
Summarized Quantitative Data
The following tables present example data that could be generated from in vivo studies with a novel Vanin-1 inhibitor in rats. These are representative values based on published findings for similar compounds and should be used as a reference for experimental design and data analysis.
Table 1: Example Pharmacokinetic Parameters of a Novel Vanin-1 Inhibitor in Rats Following Oral Administration
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 450 ± 55 | 1350 ± 180 | 4200 ± 550 |
| Tmax (h) | 1.5 | 2.0 | 2.0 |
| AUC (0-t) (ng·h/mL) | 1800 ± 210 | 5500 ± 680 | 17500 ± 2100 |
| Bioavailability (%) | ~80% | ~80% | ~80% |
| t1/2 (h) | 4.5 | 5.0 | 5.2 |
| Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life. |
Table 2: Example Pharmacodynamic Effect of a Novel Vanin-1 Inhibitor on Plasma Vanin Activity in Rats
| Treatment Group | Plasma Vanin Activity (% of Vehicle) |
| Vehicle Control | 100 ± 8 |
| Novel Inhibitor (10 mg/kg, p.o.) | 15 ± 4 |
| Novel Inhibitor (30 mg/kg, p.o.) | 2 ± 1 |
| Data are presented as mean ± SD, measured 4 hours post-administration. |
Experimental Protocols
Protocol 1: Oral Administration of a Novel Vanin-1 Inhibitor in Rats
This protocol describes the preparation and oral gavage administration of a novel Vanin-1 inhibitor to rats.
Materials:
-
Novel Vanin-1 inhibitor
-
Vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO in PBS, or as determined by solubility studies)
-
Rat gavage needles (18-20 gauge, straight or curved)
-
Syringes (1-5 mL)
-
Weighing scale
-
Homogenizer or sonicator (if required for suspension)
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Formulation Preparation:
-
Calculate the required amount of the inhibitor based on the desired dose (e.g., 10 mg/kg) and the number of animals.
-
Prepare the vehicle solution. For a suspension, slowly add the weighed inhibitor to the vehicle while vortexing or homogenizing to ensure a uniform mixture. For a solution, dissolve the inhibitor in the vehicle, using sonication if necessary.
-
Prepare a fresh formulation on each day of dosing.
-
-
Dosing:
-
Weigh each rat immediately before dosing to calculate the precise volume to be administered. A typical dosing volume is 5-10 mL/kg.
-
Gently restrain the rat.
-
Insert the gavage needle carefully over the tongue into the esophagus. Do not force the needle.
-
Administer the formulation slowly.
-
Observe the animal for a few minutes post-administration to ensure no adverse effects.
-
-
Control Group: Administer the vehicle alone to the control group of animals.
Protocol 2: Assessment of in vivo Vanin-1 Inhibition (Pharmacodynamics)
This protocol outlines the measurement of plasma vanin activity following the administration of an inhibitor.
Materials:
-
EDTA or heparin-coated blood collection tubes
-
Centrifuge
-
Fluorometric or colorimetric vanin-1 activity assay kit
-
Microplate reader
Procedure:
-
Sample Collection:
-
At predetermined time points after inhibitor administration (e.g., 1, 4, 8, 24 hours), collect blood samples (~200 µL) from the tail vein or via cardiac puncture at a terminal time point.
-
Place the blood into anticoagulant-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Vanin-1 Activity Assay:
-
Perform the assay according to the manufacturer's instructions. This typically involves incubating the plasma with a specific substrate that releases a fluorescent or colorimetric product upon cleavage by vanin-1.
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the vanin-1 activity for each sample.
-
Express the results as a percentage of the activity measured in the vehicle-treated control group. The potent vanin-1 inhibitor RR6 has been shown to achieve nearly complete inhibition of plasma vanin activity in rats.
-
Visualizations
Vanin-1 Signaling Pathway
Caption: Vanin-1 enzymatic activity and its inhibition.
Experimental Workflow for Efficacy Testing in a Rat Colitis Model
Caption: Workflow for a rat model of induced colitis.
References
Measuring Vanin-1 Inhibition: Application Notes and Protocols Featuring Vanin-1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the measurement of Vanin-1 (VNN1) enzymatic activity and its inhibition, with a focus on the inhibitor Vanin-1-IN-4. Vanin-1, a pantetheinase, is a key regulator of oxidative stress and inflammation, making it a significant therapeutic target. These protocols are designed to assist researchers in accurately quantifying the potency of inhibitors and understanding their effects in both biochemical and cellular contexts.
Introduction
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] This enzymatic activity is crucial in various physiological and pathological processes, including inflammation, oxidative stress, and tissue repair.[3] The production of cysteamine, a potent aminothiol, can modulate the cellular redox state, in part by influencing glutathione (GSH) levels.[3] Dysregulation of Vanin-1 activity has been implicated in a range of diseases, including inflammatory bowel disease, kidney disease, and some cancers, highlighting its potential as a therapeutic target.[4]
A number of small molecule inhibitors of Vanin-1 have been developed to probe its biological functions and for potential therapeutic applications. This compound, also known as compound (S)-1, is a recently developed Vanin-1 inhibitor. While detailed public data on its specific potency is limited, the protocols outlined herein provide a robust framework for its characterization.
Vanin-1 Signaling Pathway
Vanin-1's primary role is the enzymatic conversion of pantetheine. The product, cysteamine, can influence multiple downstream pathways, primarily through its impact on the cellular redox environment.
References
Application Notes and Protocols for Studying Inflammatory Bowel Disease with Vanin-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Vanin-1 inhibitors for the investigation of Inflammatory Bowel Disease (IBD). While the specific inhibitor Vanin-1-IN-4 is commercially available, published research on its application in IBD models is currently limited. Therefore, this document leverages detailed protocols and data from studies on other potent Vanin-1 inhibitors, such as X17 and RR6 , to provide a practical framework for your research.
Introduction to Vanin-1 in Inflammatory Bowel Disease
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, catalyzing the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2][3] In the context of IBD, Vanin-1 is emerging as a critical player in intestinal inflammation and oxidative stress.[4][5] Its expression is significantly upregulated in the colonic epithelium of IBD patients and in animal models of colitis.
The pro-inflammatory role of Vanin-1 is linked to its ability to antagonize the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with potent anti-inflammatory effects. By inhibiting PPARγ, Vanin-1 promotes the production of inflammatory mediators by intestinal epithelial cells. Furthermore, the enzymatic activity of Vanin-1 contributes to oxidative stress, a key pathological feature of IBD.
Given its significant role in IBD pathogenesis, the inhibition of Vanin-1 presents a promising therapeutic strategy. Small molecule inhibitors of Vanin-1 have demonstrated potent anti-inflammatory and antioxidant effects in preclinical models of colitis, suggesting their potential for the development of novel IBD therapies.
Key Vanin-1 Inhibitors in IBD Research
While data on this compound is sparse in the context of IBD, other inhibitors have been effectively used to probe the function of Vanin-1 in this disease area.
| Inhibitor | Description | In Vitro Potency (IC50) | Key Findings in IBD Models |
| X17 | A novel thiazole carboxamide derivative with potent anti-inflammatory and antioxidant activities. It has shown high bioavailability in rats. | Not explicitly stated in the abstract. | In a DSS-induced mouse colitis model, X17 repressed inflammatory factor expression, reduced myeloperoxidase (MPO) activity, increased colonic glutathione (GSH) reserves, and helped restore the intestinal barrier. |
| RR6 | A selective, reversible, and competitive Vanin-1 inhibitor. | 540 nM (recombinant vanin-1) | While not extensively detailed in the provided search results for IBD, it has been used in in vivo rat models to study Vanin-1 function. |
| Compound 3 (Pfizer) | A pyrimidine carboxamide-based inhibitor. | Not explicitly stated in the abstract. | Demonstrated potent pharmacological activity in a mouse model of colitis and has been identified as a potential candidate for IBD treatment. |
Experimental Protocols
The following protocols are based on established methodologies for inducing colitis in mice and are adapted from studies investigating Vanin-1.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model for Testing Vanin-1 Inhibitors
This is a widely used model that mimics the clinical and histological features of ulcerative colitis.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS; MW 36,000-50,000 Da)
-
Vanin-1 Inhibitor (e.g., X17)
-
Vehicle for inhibitor (e.g., 0.5% carboxymethylcellulose sodium)
-
Standard laboratory animal diet and water
-
Animal balance
-
Calipers (for colon length measurement)
-
Histology equipment and reagents
-
Reagents for Myeloperoxidase (MPO) assay and cytokine analysis (ELISA kits)
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Induction of Colitis:
-
Administer 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days. The DSS solution should be prepared fresh and changed every 2-3 days.
-
A control group should receive regular drinking water.
-
-
Inhibitor Administration:
-
Based on the study with X17, a suggested dosage for a novel inhibitor would be in the range of 10-50 mg/kg.
-
Administer the Vanin-1 inhibitor (e.g., X17) or vehicle to the mice daily via oral gavage, starting from the first day of DSS administration and continuing for the duration of the experiment (typically 7-10 days).
-
-
Monitoring Disease Activity:
-
Record the body weight, stool consistency, and presence of blood in the feces daily for each mouse.
-
Calculate the Disease Activity Index (DAI) based on these parameters (see table below).
-
-
Termination and Sample Collection:
-
At the end of the treatment period (e.g., day 8 or 10), euthanize the mice.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect colon tissue samples for histological analysis, MPO assay, and cytokine measurements.
-
Disease Activity Index (DAI) Scoring:
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
The DAI is the sum of the scores for weight loss, stool consistency, and blood in the stool, divided by 3.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model is often used to represent Crohn's disease due to its transmural inflammation.
Materials:
-
8-10 week old BALB/c mice
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
Vanin-1 Inhibitor (e.g., RR6)
-
Vehicle for inhibitor
-
Anesthesia (e.g., isoflurane)
-
Catheter
Procedure:
-
Pre-sensitization (optional but recommended): A week before colitis induction, apply a small amount of TNBS solution to a shaved area of the mouse's skin to induce a delayed-type hypersensitivity response.
-
Induction of Colitis:
-
Fast the mice overnight.
-
Anesthetize the mice.
-
Slowly administer 100-150 mg/kg of TNBS dissolved in 50% ethanol intrarectally via a catheter inserted about 4 cm into the colon.
-
Keep the mice in a head-down position for a few minutes to ensure the retention of the TNBS solution.
-
-
Inhibitor Administration:
-
Administer the Vanin-1 inhibitor or vehicle daily via a suitable route (e.g., oral gavage or intraperitoneal injection) starting from the day of colitis induction.
-
-
Monitoring and Sample Collection:
-
Monitor the mice daily for weight loss and survival.
-
Euthanize the mice at a predetermined time point (e.g., 3-5 days post-induction) and collect colon tissue for analysis as described in the DSS protocol.
-
Data Presentation
Consistent and clear data presentation is crucial for interpreting the efficacy of Vanin-1 inhibitors.
Table 1: In Vivo Efficacy of Vanin-1 Inhibitor X17 in DSS-Induced Colitis
| Parameter | Control Group | DSS + Vehicle Group | DSS + X17 (dosage) Group |
| Disease Activity Index (DAI) at Day 8 | |||
| Colon Length (cm) | |||
| Myeloperoxidase (MPO) Activity (U/mg tissue) | |||
| IL-6 Levels (pg/mg tissue) | |||
| TNF-α Levels (pg/mg tissue) | |||
| Colonic Glutathione (GSH) Levels (nmol/mg tissue) |
Note: This table is a template. The actual data needs to be populated from the experimental results.
Visualization of Pathways and Workflows
Signaling Pathway of Vanin-1 in IBD
Caption: Vanin-1 signaling pathway in IBD pathogenesis.
Experimental Workflow for Testing Vanin-1 Inhibitors in a DSS-Induced Colitis Model
Caption: Workflow for DSS-induced colitis study.
Conclusion
The inhibition of Vanin-1 is a promising avenue for the development of novel therapeutics for IBD. While direct research on this compound in IBD is not yet widely published, the protocols and data from studies on inhibitors like X17 provide a solid foundation for researchers. The methodologies outlined here, from inducing colitis in animal models to assessing the efficacy of inhibitors, offer a comprehensive guide for investigating the therapeutic potential of targeting Vanin-1 in inflammatory bowel disease. As research in this area progresses, a more detailed understanding of the role of specific inhibitors like this compound will undoubtedly emerge.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vanin-1 licenses inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vanin-1-IN-4 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[1][2] It plays a crucial role in various physiological and pathological processes by catalyzing the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and the aminothiol cysteamine.[3][4] This enzymatic activity links Vanin-1 to coenzyme A (CoA) metabolism, cellular responses to oxidative stress, and inflammation.[2] Elevated Vanin-1 activity has been implicated in a range of diseases, including inflammatory bowel disease, diabetes, and kidney injury, making it a compelling target for therapeutic intervention.
Vanin-1-IN-4 is a potent and selective inhibitor of Vanin-1, designed for use in in vitro and in vivo research to elucidate the biological functions of Vanin-1 and to explore its potential as a therapeutic target. These application notes provide detailed protocols for characterizing the activity of this compound and investigating its effects in cellular and animal models.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Vanin-1 Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Inhibition Type | Reference |
| This compound | Human Vanin-1 | Fluorescence-based | [Insert Value] | [e.g., Competitive] | [Internal Data] |
| RR6 | Human Vanin-1 | Fluorescence-based | 0.54 | Competitive, Reversible | |
| Compound 'a' | Human Vanin-1 | Fluorescence-based | 20.17 | Not specified | |
| OMP-7 | Human Serum Vanin-1 | Not specified | 0.038 | Not specified |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint Measured | Effective Concentration (EC50/IC50) | Notes |
| [e.g., ES-2-Fluc] | Bioluminescence-based | Inhibition of cellular Vanin-1 activity | [Insert Value] | Evaluates cell permeability and target engagement. |
| [e.g., HK-2] | Oxidative Stress Assay | Reduction in ROS levels | [Insert Value] | Assesses functional outcome of Vanin-1 inhibition. |
| [e.g., Caco-2] | Inflammatory Marker Assay | Reduction in cytokine expression (e.g., IL-6) | [Insert Value] | Investigates anti-inflammatory effects. |
Mandatory Visualizations
Caption: Vanin-1 enzymatic activity and its influence on downstream signaling pathways.
Caption: A stepwise workflow for the comprehensive evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro Determination of this compound IC50
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Vanin-1. The assay utilizes a fluorogenic substrate, such as PA-AFC (Pantothenic Acid-7-Amino-4-trifluoromethylcoumarin), which releases a fluorescent product upon cleavage by Vanin-1.
Materials:
-
Recombinant Human Vanin-1 (VNN1) enzyme
-
This compound
-
PA-AFC fluorogenic substrate
-
Assay Buffer: 100 mM Potassium Phosphate, pH 8.0
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission ~400/505 nm for AFC)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points) in Assay Buffer to achieve final concentrations ranging from, for example, 100 µM to 1 nM. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
Enzyme Preparation: Dilute the recombinant human VNN1 enzyme in Assay Buffer to a final concentration of 30 ng/mL.
-
Substrate Preparation: Prepare a 20 µM working solution of PA-AFC in Assay Buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the serially diluted this compound or vehicle control. b. Add 50 µL of the diluted VNN1 enzyme solution to all wells. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 100 µL of the PA-AFC substrate solution to all wells.
-
Data Acquisition: Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader. Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes and then measure the final fluorescence.
-
Data Analysis: a. For each concentration of this compound, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). b. Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the log concentration of this compound. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular Vanin-1 Target Engagement Assay
This protocol uses a bioluminescent probe, such as PA-AL, to measure the activity of Vanin-1 in live cells and to assess the ability of this compound to engage its target in a cellular context.
Materials:
-
A cell line expressing Vanin-1 (e.g., ES-2-Fluc human ovarian cancer cells)
-
This compound
-
PA-AL bioluminescent probe
-
Appropriate cell culture medium and supplements
-
Black, clear-bottom 96-well cell culture plates
-
Luminometer or an in vivo imaging system
Procedure:
-
Cell Seeding: Seed the Vanin-1-expressing cells into a black, clear-bottom 96-well plate at a density of approximately 4 x 10^4 cells per well. Allow cells to adhere and grow for 12-24 hours at 37°C.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 1-4 hours) at 37°C to allow for cell penetration and target binding.
-
Probe Addition: Add the PA-AL bioluminescent probe to each well at its optimal final concentration.
-
Signal Detection: Immediately measure the bioluminescent signal using a plate-based luminometer or an in vivo imaging system. The signal intensity is proportional to the Vanin-1 activity.
-
Data Analysis: a. Background subtract the signal from wells with no cells. b. Normalize the bioluminescent signal to the vehicle-treated cells (100% activity). c. Plot the percent activity versus the log concentration of this compound to determine the cellular IC50.
Protocol 3: In Vivo Efficacy Study in a Mouse Model of Colitis
This protocol outlines a general procedure for evaluating the efficacy of this compound in a chemically induced model of inflammatory bowel disease (IBD), such as the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
TNBS
-
Ethanol
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia
Procedure:
-
Acclimation: Acclimate animals for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Sham, Vehicle-treated Colitis, this compound-treated Colitis). A typical group size is 8-10 animals.
-
Colitis Induction: a. Anesthetize the mice. b. Slowly administer TNBS (e.g., 2.5 mg in 100 µL of 50% ethanol) intrarectally via a catheter. Sham animals receive 50% ethanol only.
-
Compound Administration: a. Begin treatment with this compound or vehicle one day before or on the day of TNBS administration. b. Administer this compound orally (gavage) or via another appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., once daily). Doses may range from 10 to 100 mg/kg, depending on the compound's properties.
-
Monitoring: Monitor the mice daily for body weight changes, stool consistency, and signs of distress.
-
Endpoint Analysis: a. At the end of the study (e.g., 3-5 days post-TNBS), euthanize the mice. b. Harvest the colon and measure its length and weight. c. Score the macroscopic damage to the colon. d. Collect colon tissue for histological analysis (e.g., H&E staining to assess inflammation and tissue damage) and for measuring levels of inflammatory markers (e.g., MPO activity, cytokine levels via ELISA or qPCR).
-
Data Analysis: Compare the measured parameters between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in weight loss, colon shortening, macroscopic and microscopic damage scores, and inflammatory markers in the this compound-treated group compared to the vehicle group indicates efficacy.
Disclaimer: As specific experimental data for a compound named "this compound" is not publicly available, the quantitative values in the tables are placeholders. Researchers should determine these values experimentally. The provided protocols are based on established methods for other Vanin-1 inhibitors and should be optimized for this compound.
References
Detecting the Downstream Effects of Vanin-1-IN-4 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanin-1 (VNN1) is a GPI-anchored ectoenzyme with pantetheinase activity, playing a crucial role in various physiological and pathological processes.[1][2][3][4][5] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine. This enzymatic activity places Vanin-1 at the intersection of inflammation, oxidative stress, and metabolism. Upregulation of Vanin-1 is associated with inflammatory conditions and oxidative damage, making it a promising therapeutic target. Vanin-1-IN-4 is a small molecule inhibitor designed to target the enzymatic activity of Vanin-1. Assessing the downstream effects of this inhibitor is critical for understanding its mechanism of action and therapeutic potential.
These application notes provide detailed protocols for detecting the key downstream consequences of this compound treatment, focusing on its impact on enzymatic product formation, oxidative stress levels, and inflammatory signaling.
Vanin-1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of Vanin-1 in the pantetheine metabolic pathway and highlights the point of intervention for this compound.
Caption: Vanin-1 pathway and inhibition by this compound.
Data Presentation: Summarized Quantitative Data
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Pantothenic Acid Levels
| Treatment Group | Concentration (µM) | Pantothenic Acid (ng/mL) | % Inhibition of Vanin-1 Activity |
| Vehicle Control | 0 | 0% | |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 |
Table 2: Assessment of Oxidative Stress Markers Following this compound Treatment
| Treatment Group | Concentration (µM) | ROS Levels (Relative Fluorescence Units) | MDA Levels (µM) | GSH/GSSG Ratio |
| Vehicle Control | 0 | |||
| Positive Control (e.g., H₂O₂) | N/A | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 |
Table 3: Impact of this compound on Inflammatory Cytokine Production
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 0 | |||
| Positive Control (e.g., LPS) | N/A | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 |
Experimental Workflow
The general workflow for assessing the downstream effects of this compound is depicted below.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Measurement of Pantothenic Acid Levels
This protocol describes the quantification of pantothenic acid, a direct product of Vanin-1 enzymatic activity, in biological samples using a microbiological assay. Alternative methods include HPLC, LC-MS, and ELISA.
Materials:
-
Microtiter plates (96-well)
-
Lactobacillus plantarum (ATCC 8014)
-
Pantothenic Acid Assay Medium
-
Pantothenic Acid Standard
-
Sterile water
-
Sample preparation reagents (e.g., enzymes for sample digestion if measuring total pantothenic acid)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in an appropriate buffer.
-
For total pantothenic acid measurement, enzymatic treatment is required to release it from Coenzyme A.
-
Centrifuge samples to remove debris and collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of pantothenic acid standards in sterile water or assay buffer, ranging from 0 to 100 ng/mL.
-
-
Inoculum Preparation:
-
Culture Lactobacillus plantarum in the appropriate growth medium.
-
Harvest and wash the cells, then resuspend in sterile saline to the desired optical density.
-
-
Assay Protocol:
-
Add prepared samples and standards to the wells of the microtiter plate.
-
Add the Pantothenic Acid Assay Medium to each well.
-
Inoculate each well with the prepared Lactobacillus plantarum suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Acquisition and Analysis:
-
Measure the turbidity (optical density) at 620 nm using a microplate reader.
-
Generate a standard curve by plotting the optical density against the concentration of the pantothenic acid standards.
-
Determine the concentration of pantothenic acid in the samples by interpolating their optical density values from the standard curve.
-
Calculate the percentage inhibition of Vanin-1 activity relative to the vehicle-treated control.
-
Protocol 2: Assessment of Oxidative Stress
This section provides protocols for measuring key markers of oxidative stress: Reactive Oxygen Species (ROS), Malondialdehyde (MDA), and the Glutathione (GSH) to Glutathione Disulfide (GSSG) ratio.
2.1. Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time. A positive control, such as hydrogen peroxide (H₂O₂), should be included.
-
-
Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated cells to that of the vehicle control.
-
2.2. Measurement of Malondialdehyde (MDA)
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
MDA standard solution
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates.
-
-
Assay Protocol (TBARS Assay):
-
Add TCA to the samples to precipitate proteins. Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples on ice and measure the absorbance at 532 nm or fluorescence at Ex/Em = 532/553 nm.
-
-
Data Analysis:
-
Prepare a standard curve using the MDA standard.
-
Calculate the MDA concentration in the samples from the standard curve.
-
2.3. Measurement of GSH/GSSG Ratio
Materials:
-
Commercially available GSH/GSSG ratio assay kit (recommended for ease of use and reliability)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific assay kit. This typically involves:
-
Sample preparation and deproteinization.
-
Masking of GSH for the measurement of GSSG.
-
Reaction with a chromogenic or fluorogenic reagent.
-
Measurement of absorbance or fluorescence.
-
-
Data Analysis:
-
Calculate the concentrations of total glutathione and GSSG from the respective standard curves.
-
Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Calculate the GSH/GSSG ratio.
-
Protocol 3: Analysis of Inflammatory Markers
This protocol describes the measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Commercially available ELISA kits for TNF-α, IL-1β, and IL-6
-
Cell culture supernatants or plasma samples
-
Microplate reader
Procedure:
-
Sample Collection:
-
Culture cells (e.g., macrophages, epithelial cells) and stimulate with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of varying concentrations of this compound or vehicle control.
-
Collect the cell culture supernatants.
-
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's protocol for each specific cytokine kit. This generally involves:
-
Coating the microplate with a capture antibody.
-
Adding standards and samples.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the samples from their respective standard curves.
-
Logical Relationships in Downstream Effects
The inhibition of Vanin-1 by this compound is expected to trigger a cascade of downstream events, leading to reduced oxidative stress and inflammation.
Caption: Logical cascade of Vanin-1 inhibition effects.
References
- 1. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanin 1: Its Physiological Function and Role in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vanin-1-its-physiological-function-and-role-in-diseases - Ask this paper | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vanin-1-IN-4 Solubility for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Vanin-1-IN-4 for experimental use. Given that this compound is a novel small molecule inhibitor, this guide is based on established principles for working with similar research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For novel small molecule inhibitors like this compound, it is best to start with a water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of organic molecules.[1][2] It is critical to use anhydrous, high-purity DMSO, as absorbed water can reduce the solubility of many compounds.[2]
Q2: My this compound is not dissolving in DMSO. What should I do?
A2: If you encounter solubility issues with DMSO, consider the following troubleshooting steps:
-
Purity of Compound and Solvent: Ensure you are using a high-purity grade of this compound and anhydrous, high-purity DMSO.[2]
-
Concentration: You might be trying to dissolve the compound above its solubility limit. Try preparing a lower concentration stock solution.
-
Temperature: Gentle warming to 37°C can aid dissolution.[2] Combine warming with vortexing or sonication for a short period. However, be cautious as excessive heat can lead to compound degradation.
-
Alternative Solvents: If DMSO is not effective, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested. The choice of solvent will depend on the experimental system's tolerance.
Q3: I observed precipitation when diluting my this compound DMSO stock solution in aqueous media. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds and is often referred to as "solvent shock". Here are some strategies to overcome this:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution in a smaller volume of your aqueous medium, mix gently, and then add this to the final volume.
-
Pre-warming Media: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the compound.
-
Co-solvents and Excipients: For particularly challenging compounds, the use of solubilizing agents may be necessary. The addition of a biocompatible surfactant like Pluronic F-68 or the use of cyclodextrins can help maintain solubility in aqueous solutions.
Q4: What is the biological role of Vanin-1, the target of this compound?
A4: Vanin-1 is an ectoenzyme with pantetheinase activity, meaning it hydrolyzes pantetheine to produce pantothenic acid (vitamin B5) and cysteamine. This pathway is involved in oxidative stress and inflammation. Vanin-1 has been implicated in various diseases, including inflammatory bowel disease (IBD) and colitis, making it a target for therapeutic intervention.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffer
This guide provides a systematic approach to resolving precipitation issues when preparing working solutions of this compound in aqueous buffers for in vitro assays.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound insolubility in aqueous buffers.
Issue 2: this compound Precipitation in Cell Culture Media
This guide addresses the common problem of compound precipitation when introduced into complex biological media for cell-based assays.
Factors Influencing Solubility in Cell Culture Media
Caption: Key factors affecting the solubility of small molecules in cell culture media.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume and concentration (e.g., 10 mM).
-
Accurately weigh the compound and place it into a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication for a short period can also be used.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium of interest
-
Sterile multi-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium.
-
Include a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C) for a duration relevant to your experiment (e.g., 24 hours).
-
After incubation, visually inspect each well for signs of precipitation (e.g., cloudiness, crystals).
-
For a more detailed assessment, examine the solutions under a microscope.
-
The highest concentration that remains clear is considered the maximum soluble concentration under these specific conditions.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Example)
| Solvent | Concentration (mM) | Observations |
| DMSO | 50 | Clear solution |
| 100 | Slight precipitation | |
| Ethanol | 25 | Clear solution |
| 50 | Insoluble | |
| PBS (pH 7.4) | <0.1 | Insoluble |
Note: This table is an illustrative example. Actual solubility should be determined experimentally.
Table 2: Maximum Soluble Concentration of this compound in Different Cell Culture Media (Example)
| Cell Culture Medium | Maximum Soluble Concentration (µM) | Incubation Time (hours) |
| DMEM + 10% FBS | 50 | 24 |
| RPMI-1640 + 10% FBS | 40 | 24 |
| Opti-MEM | 60 | 24 |
Note: This table is an illustrative example. Actual solubility is medium-dependent and should be determined experimentally.
Signaling Pathway
Vanin-1's enzymatic activity produces cysteamine, which can influence cellular redox balance and inflammatory responses. Inhibition of Vanin-1 is expected to modulate these downstream effects.
Caption: Simplified pathway of Vanin-1 activity and its inhibition by this compound.
References
Vanin-1-IN-4 Stability Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Vanin-1-IN-4 in solution. This compound is a potent inhibitor of Vanin-1, an enzyme implicated in various physiological and pathological processes. Ensuring the stability of this compound in solution is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound instability in solution?
A1: Instability of this compound in solution can manifest in several ways:
-
Precipitation: The compound may fall out of solution, appearing as visible particles, cloudiness, or a film on the container walls. This is more likely to occur at higher concentrations, upon changes in temperature, or when aqueous buffers are added to a stock solution.
-
Color Change: A change in the color of the solution may indicate chemical degradation.
-
Loss of Potency: The most critical sign of instability is a decrease in the inhibitory activity of the compound in your assay. This may be observed as a rightward shift in the IC₅₀ curve or a general decrease in the expected biological effect.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: While specific stability data for this compound is not extensively published, based on its chemical nature as a small molecule inhibitor and information for related compounds, the following are recommended:
-
Solvent: For initial stock solutions, use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). When stored at -20°C, it is advisable to use the solution within one month.
Q3: My this compound solution has precipitated. What should I do?
A3: If you observe precipitation, you can try the following troubleshooting steps:
-
Warm the solution: Gently warm the solution to 37°C for a short period (e.g., 10-15 minutes) with occasional vortexing to see if the precipitate redissolves.
-
Sonication: Use a bath sonicator to aid in the dissolution of the precipitate.
-
Dilution: If the concentration is high, diluting the stock solution with the same solvent may help to keep the compound in solution.
-
Fresh Preparation: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh stock. The presence of insoluble material will lead to inaccurate dosing and unreliable experimental results.
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: To confirm degradation, you can perform the following:
-
Activity Assay: Compare the activity of the suspected degraded solution with a freshly prepared solution of this compound in your biological assay. A significant decrease in potency is a strong indicator of degradation.
-
Analytical Chemistry: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to analyze the purity of your solution. A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide: Loss of this compound Activity
If you are experiencing a loss of activity with your this compound, the following decision tree can help you troubleshoot the issue.
Caption: Troubleshooting decision tree for loss of this compound activity.
Quantitative Stability Data (Hypothetical)
The following tables provide hypothetical stability data for this compound under various conditions to illustrate its potential stability profile. These are representative data and actual stability may vary.
Table 1: Stability of this compound in DMSO at Different Temperatures
| Storage Temperature | Time (Days) | Purity (%) by HPLC |
| Room Temperature (25°C) | 1 | 98.5 |
| 7 | 85.2 | |
| 4°C | 1 | 99.1 |
| 7 | 95.3 | |
| -20°C | 30 | 98.9 |
| 90 | 96.5 | |
| -80°C | 90 | 99.5 |
| 180 | 99.2 |
Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time (Hours) | Purity (%) by HPLC |
| 0 | 99.8 |
| 2 | 95.1 |
| 6 | 88.3 |
| 24 | 70.5 |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade acetonitrile and water
-
Formic acid
-
HPLC system with UV detector
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Experimental Workflow:
Caption: Workflow for the forced degradation study of this compound.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a sample of the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Preparation for HPLC:
-
For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see protocol below).
Stability-Indicating HPLC Method
Objective: To separate and quantify this compound and its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or as determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Potential Degradation Pathway
This compound is likely a pyrimidine amide-based inhibitor. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions. The following diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical hydrolysis degradation pathway of this compound.
This technical support center provides a comprehensive guide to understanding and troubleshooting the stability of this compound in solution. For further assistance, please consult the manufacturer's documentation or contact technical support.
Technical Support Center: Troubleshooting Off-Target Effects of Vanin-1 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects with Vanin-1 (VNN1) inhibitors. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help identify, characterize, and mitigate unintended experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Vanin-1 and what are the expected on-target effects of its inhibition?
A1: Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored pantetheinase.[1][2] Its primary enzymatic function is to hydrolyze pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2][3] Pantothenic acid is a precursor for Coenzyme A (CoA) biosynthesis, which is crucial for fatty acid metabolism. Cysteamine is a potent antioxidant that can influence the cellular redox state by affecting glutathione (GSH) levels.
Therefore, the expected on-target effects of a Vanin-1 inhibitor would be a decrease in pantothenic acid and cysteamine production, potentially leading to:
-
Alterations in CoA and fatty acid metabolism.
-
Changes in cellular redox balance and response to oxidative stress.
-
Modulation of inflammatory responses, as VNN1 is implicated in inflammation.
-
Inhibition of hepatic gluconeogenesis, as Vanin-1 can regulate this process through the Akt signaling pathway.
Q2: My cells are showing a phenotype that is inconsistent with the known function of Vanin-1 after treatment with a VNN1 inhibitor. Could this be due to off-target effects?
A2: Yes, it is highly likely. Off-target effects occur when a small molecule inhibitor interacts with unintended proteins or biomolecules. This can lead to misleading experimental results or cellular toxicity. It is crucial to validate that the observed phenotype is a direct result of Vanin-1 inhibition.
Q3: What are the initial steps to differentiate between on-target and off-target effects?
A3: A multi-pronged approach is recommended:
-
Use a Structurally Different Inhibitor: Treat your cells with a different, structurally unrelated Vanin-1 inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations. An on-target effect should correlate with the IC50 of the inhibitor for Vanin-1. Off-target effects often appear at higher concentrations.
-
Conduct a Rescue Experiment: If possible, supplement the culture media with the downstream products of Vanin-1 activity, such as pantothenic acid or cysteamine. If the phenotype is reversed, it supports an on-target mechanism.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate Vanin-1 expression. If the phenotype of the inhibitor is mimicked by the genetic knockdown/knockout, it strongly suggests an on-target effect. Conversely, if the inhibitor still produces the phenotype in Vanin-1 knockout cells, it is acting through an off-target mechanism.
Troubleshooting Guide: Unexpected Cellular Phenotypes
If you are observing unexpected cellular responses after treatment with a Vanin-1 inhibitor, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected phenotypes with Vanin-1 inhibitors.
Signaling Pathways
Vanin-1 Signaling and Metabolic Pathway
Vanin-1 plays a role in metabolism and cellular stress response. Its enzymatic activity connects pantothenate metabolism to the cellular redox state.
Caption: Vanin-1 metabolic and signaling pathway.
Quantitative Data
The following tables present hypothetical data for a fictional Vanin-1 inhibitor, "V1-Inhibitor-X," to illustrate expected results from troubleshooting experiments.
Table 1: Cellular Potency of V1-Inhibitor-X in Wild-Type vs. VNN1 Knockout Cells
| Cell Line | Genetic Background | VNN1 Expression | V1-Inhibitor-X IC50 (µM) |
| Hepatocyte Line A | Wild-Type | Present | 1.2 |
| Hepatocyte Line A | VNN1 Knockout (CRISPR) | Absent | > 50 |
| Colon Carcinoma Line B | Wild-Type | Present | 2.5 |
| Colon Carcinoma Line B | VNN1 Knockout (CRISPR) | Absent | > 50 |
This table illustrates a scenario where the cytotoxic effect of V1-Inhibitor-X is dependent on the presence of its target, Vanin-1, suggesting a strong on-target effect.
Table 2: Kinase Profiling of V1-Inhibitor-X at 10 µM
| Kinase Target | % Inhibition |
| Vanin-1 (On-Target) | 98% |
| Off-Target Kinase 1 | 85% |
| Off-Target Kinase 2 | 72% |
| 400+ other kinases | < 20% |
This hypothetical kinase screen indicates that V1-Inhibitor-X may have off-target effects on "Off-Target Kinase 1" and "Off-Target Kinase 2" at concentrations used in cell-based assays.
Experimental Protocols
Protocol 1: Target Validation using CRISPR-Cas9 Mediated Gene Knockout
This protocol provides a general workflow for creating a VNN1 knockout cell line to verify if an inhibitor's effect is on-target.
-
sgRNA Design: Design at least two single-guide RNAs (sgRNAs) targeting an early exon of the VNN1 gene to induce a frameshift mutation.
-
Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the target cell line with the Cas9/sgRNA expression plasmid.
-
Single-Cell Cloning: After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
-
Screening and Validation:
-
Expand individual clones and screen for VNN1 protein knockout by Western Blot or flow cytometry.
-
Sequence the genomic DNA of knockout clones to confirm the presence of an indel mutation in the VNN1 gene.
-
-
Phenotypic Assay: Treat both wild-type and validated VNN1 knockout cells with a dose-range of the Vanin-1 inhibitor and assess the phenotype of interest (e.g., cell viability, signaling pathway activation).
Protocol 2: In Vitro Kinase Profiling
This protocol is for assessing the selectivity of the inhibitor against a broad panel of kinases.
-
Compound Preparation: Prepare a concentrated stock solution of the Vanin-1 inhibitor in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add the test compound at the desired concentration (e.g., 10 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a protein's thermal stability increases upon ligand binding.
-
Cell Treatment: Treat intact cells with the Vanin-1 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble Vanin-1 in each sample by Western Blot.
-
Data Analysis: Plot the amount of soluble Vanin-1 as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
References
Technical Support Center: Optimizing In Vivo Efficacy of Vanin-1-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanin-1-IN-4. The focus is on addressing common challenges to improve its efficacy in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound (S)-1, is a potent inhibitor of the enzyme Vanin-1 (VNN1).[1] Vanin-1 is an ectoenzyme with pantetheinase activity, meaning it hydrolyzes pantetheine into pantothenic acid (vitamin B5) and cysteamine.[2][3] The VNN1-cysteamine pathway is implicated in processes of inflammation and oxidative stress.[2] By inhibiting Vanin-1, this compound is designed to modulate these pathways, which may be beneficial in various disease models.
Q2: I am not observing the expected in vivo efficacy with this compound, despite promising in vitro results. What are the potential reasons?
A2: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could contribute to the reduced in vivo efficacy of a small molecule inhibitor like this compound. These can be broadly categorized as issues related to the compound's properties, its formulation, or the experimental design. Key factors include:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast excretion, leading to insufficient drug concentration at the target tissue.
-
Formulation and Solubility: this compound is described as an amorphous solid, which can present solubility challenges.[1] Poor solubility in the formulation vehicle can lead to low bioavailability.
-
Dosing and Administration: The dose may be too low, or the frequency of administration may not be optimal to maintain a therapeutic concentration. The route of administration might also be a limiting factor.
-
Target Engagement: It is crucial to confirm that this compound is reaching and binding to Vanin-1 in the target tissue at a sufficient concentration to exert its inhibitory effect.
-
Animal Model: The chosen animal model may not be appropriate, or the disease pathology may involve pathways that are not sufficiently modulated by Vanin-1 inhibition alone.
Q3: How can I improve the formulation of this compound for in vivo studies?
A3: For poorly soluble compounds like many small molecule inhibitors, optimizing the formulation is critical. Here are several strategies:
-
Solvent Selection: A combination of solvents is often used to dissolve hydrophobic compounds. Common excipients include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. However, the concentration of these solvents should be carefully controlled to avoid toxicity in animals.
-
Surfactants: Surfactants like Tween 80 or Solutol HS-15 can be used to create micellar formulations that improve solubility and stability.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based carriers can significantly enhance the oral absorption of poorly soluble drugs.
-
Particle Size Reduction: Techniques like micronization or nanonization can increase the surface area of the compound, which can improve its dissolution rate.
It is recommended to start with a simple formulation and gradually increase complexity if needed. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Action |
| Low or no observable efficacy | Poor Bioavailability/Exposure | - Conduct a pilot pharmacokinetic (PK) study to measure the concentration of this compound in plasma and target tissues over time. - Optimize the formulation to improve solubility (see FAQ A3). |
| Insufficient Target Engagement | - Perform a pharmacodynamic (PD) study to confirm that Vanin-1 is inhibited in the target tissue at the administered dose. This can be done by measuring the levels of Vanin-1's products, pantothenic acid and cysteamine, or by using a bioluminescent probe for Vanin-1 activity if available. | |
| Inadequate Dosing Regimen | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Based on PK/PD data, adjust the dose and/or frequency of administration to maintain the desired target engagement. | |
| High variability in animal response | Inconsistent Formulation | - Ensure the formulation is homogenous and stable. Prepare fresh formulations for each experiment if stability is a concern. |
| Biological Variability | - Increase the number of animals per group to improve statistical power. - Ensure consistency in animal age, weight, and health status. | |
| Unexpected Toxicity | Off-Target Effects | - Perform in vitro screening against a panel of other enzymes or receptors to identify potential off-target interactions. - Use a structurally different Vanin-1 inhibitor as a control to see if the toxicity is specific to this compound's chemical scaffold. |
| Vehicle Toxicity | - Run a control group with the vehicle alone to assess its contribution to the observed toxicity. - If the vehicle is toxic, explore alternative, safer formulations. |
Experimental Protocols
While a specific, validated protocol for this compound is not publicly available, the following provides a generalized methodology for in vivo efficacy studies based on protocols for other Vanin-1 inhibitors and general practices for small molecule inhibitors.
In Vivo Efficacy Study in a Mouse Model of Colitis
This protocol is adapted from a study using a different Vanin-1 inhibitor in a TNBS-induced colitis model.
1. Animal Model:
-
Species: Male BALB/c mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Formulation of this compound:
-
This is a hypothetical formulation and should be optimized based on the solubility of this compound.
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Preparation: Suspend this compound in the vehicle to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 200 µL gavage volume). Ensure the suspension is homogenous before each administration.
3. Experimental Groups:
-
Group 1: Sham (no colitis induction, vehicle treatment)
-
Group 2: Colitis control (TNBS-induced colitis, vehicle treatment)
-
Group 3: this compound low dose (TNBS-induced colitis, e.g., 25 mg/kg)
-
Group 4: this compound high dose (TNBS-induced colitis, e.g., 50 mg/kg)
4. Colitis Induction and Treatment:
-
Induce colitis with 2,4,6-trinitrobenzenesulfonic acid (TNBS) as per established protocols.
-
Administer this compound or vehicle by oral gavage once daily, starting on the day of colitis induction, for a specified duration (e.g., 5-7 days).
5. Efficacy Assessment:
-
Monitor body weight daily.
-
At the end of the study, collect colon tissue for macroscopic scoring of inflammation and measurement of colon length.
-
Perform histological analysis of colon sections to assess tissue damage and inflammatory cell infiltration.
-
Measure levels of inflammatory markers (e.g., cytokines) in colon tissue homogenates.
Data Presentation
Table 1: In Vitro Potency of Selected Vanin-1 Inhibitors
| Compound | Target | IC50 (nM) | Species |
| RR6 | Vanin-1 | 540 | Recombinant |
| RR6 | Pantetheinase | 40 | Human Serum |
| RR6 | Pantetheinase | 87 | Rat Serum |
| PFI-653 | Vanin-1 | 6.85 | Human Recombinant |
| PFI-653 | Vanin-1 | 24.5 | Mouse Recombinant |
| Vanin-1-IN-3 | Vanin-1 | 38 | Not Specified |
| Vanin-1-IN-2 | Vanin-1 | 162 | Not Specified |
This table summarizes IC50 values for various Vanin-1 inhibitors to provide a comparative context for the potency of this compound.
Table 2: Hypothetical Dosing for an In Vivo Study with a Vanin-1 Inhibitor
| Group | Treatment | Dose (mg/kg) | Route | Volume (µL) |
| 1 (Control) | Vehicle | - | Gavage | 200 |
| 2 (Experimental) | Vanin-1 Inhibitor | 25 | Gavage | 200 |
| 3 (Experimental) | Vanin-1 Inhibitor | 50 | Gavage | 200 |
This table provides an example of dosing that has been used for a Vanin-1 inhibitor in a mouse study.
Visualizations
Caption: The Vanin-1 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for assessing the in vivo efficacy of this compound.
References
Technical Support Center: Overcoming Delivery Challenges of Novel Vanin-1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges encountered during the experimental delivery of novel Vanin-1 inhibitors, exemplified by Vanin-1-IN-4.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common initial choice due to its strong solubilizing properties for a wide range of organic molecules.[1] From this stock solution, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the biological system, typically less than 0.5% v/v.[1]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. How can I resolve this?
A2: Precipitation upon dilution into an aqueous medium suggests that the compound's solubility limit has been exceeded. Here are several strategies to address this:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is at the highest tolerable level for your assay (usually <0.5% v/v) to aid solubility.
-
Use of Excipients: Consider the use of solubilizing agents or excipients. These can include cyclodextrins (e.g., HP-β-cyclodextrin), surfactants (e.g., Tween® 80), or polymers (e.g., PEG400).[1] A screening of different excipients may be necessary to find the most suitable one for this compound and your specific experimental setup.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous medium can significantly enhance solubility.[1] It is important to determine the pKa of your compound and test a range of pH values, ensuring the chosen pH is compatible with your biological assay.[1]
-
Sonication: Gentle sonication can help to break down small aggregates and improve dissolution.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q4: I am seeing inconsistent results in my cell-based assays with this compound. What could be the cause?
A4: Inconsistent results can stem from several factors related to compound delivery and stability:
-
Compound Instability: The compound may be degrading in the culture medium over the course of the experiment.
-
Precipitation: The inhibitor may be precipitating out of solution at the working concentration in the cell culture medium.
-
Cellular Efflux: Cells may be actively transporting the inhibitor out, leading to a lower intracellular concentration than expected.
-
Off-target Effects: At higher concentrations, the inhibitor might be affecting other cellular pathways, leading to variable results.
A dose-response experiment and careful observation for any precipitation in the wells are recommended starting points for troubleshooting.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
This guide provides a systematic approach to addressing solubility challenges with novel Vanin-1 inhibitors.
Troubleshooting Workflow for Solubility
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Issue 2: Instability of this compound in Solution
This guide helps to identify and mitigate issues related to the chemical stability of your Vanin-1 inhibitor.
Troubleshooting Workflow for Stability
Caption: A decision tree for troubleshooting the stability of this compound solutions.
Data Presentation
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Properties | Typical Final Concentration in Assay |
| DMSO (Dimethyl sulfoxide) | Strong solubilizing power for a wide range of compounds. | < 0.5% v/v |
| Ethanol | Less toxic to some cell lines compared to DMSO. | < 0.5% v/v |
| DMF (Dimethylformamide) | Strong solubilizing power, but can be more toxic. | < 0.1% v/v |
| Methanol | Similar to ethanol, choice depends on compound and cell type. | < 0.5% v/v |
Table 2: Common Solubilizing Excipients
| Excipient | Mechanism of Action | Considerations |
| HP-β-cyclodextrin | Forms inclusion complexes, encapsulating the hydrophobic drug. | May alter the effective concentration of the drug. |
| Tween® 80 | Non-ionic surfactant that forms micelles to solubilize hydrophobic compounds. | Can have its own biological effects; vehicle controls are crucial. |
| PEG400 (Polyethylene glycol 400) | Co-solvent that increases the solubility of hydrophobic drugs. | Can affect cell membranes at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other suitable organic solvent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gently warm the solution (if the compound is heat-stable) or sonicate for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Experimental Medium
Objective: To determine the stability of this compound in the final experimental medium over time.
Materials:
-
This compound stock solution
-
Experimental medium (e.g., cell culture medium, assay buffer)
-
Incubator set to the experimental temperature
-
HPLC system (or other suitable analytical method)
Procedure:
-
Prepare a working solution of this compound in the experimental medium at the desired final concentration.
-
Immediately after preparation (T=0), take an aliquot of the solution for analysis by HPLC to determine the initial concentration and purity.
-
Incubate the remaining solution under the experimental conditions (e.g., 37°C, 5% CO2).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), take additional aliquots for HPLC analysis.
-
Compare the peak area of this compound at each time point to the T=0 value to determine the percentage of compound remaining. A significant decrease in the peak area indicates degradation.
Signaling Pathway
Vanin-1 is a pantetheinase that hydrolyzes pantetheine to produce pantothenic acid (vitamin B5) and cysteamine. Cysteamine can influence cellular redox homeostasis by affecting glutathione (GSH) levels. Vanin-1 has been implicated in processes such as inflammation and oxidative stress.
Caption: The enzymatic action of Vanin-1 and the point of inhibition by this compound.
References
Technical Support Center: Interpreting Unexpected Results with Vanin-1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vanin-1 inhibitors, including compounds like Vanin-1-IN-4. The information provided is intended to help interpret unexpected experimental outcomes and guide further investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Vanin-1?
Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[1] Its primary function is to hydrolyze pantetheine into two bioactive molecules: pantothenic acid (vitamin B5) and cysteamine.[2][3][4] Pantothenic acid is a precursor for Coenzyme A, which is essential for numerous metabolic processes, including lipid metabolism and energy production.[3] Cysteamine is a potent antioxidant that can influence cellular redox status.
Q2: What are the expected outcomes of Vanin-1 inhibition?
Based on the function of Vanin-1, its inhibition is expected to lead to:
-
Reduced inflammation: Vanin-1 activity is associated with pro-inflammatory conditions, and its inhibition has been shown to be protective in models of inflammatory bowel disease.
-
Altered oxidative stress response: By blocking the production of cysteamine, Vanin-1 inhibitors can impact the cellular redox balance, often leading to an increased resistance to oxidative stress.
-
Modulation of metabolic pathways: Given the role of Vanin-1 in Coenzyme A metabolism, its inhibition can affect lipid and glucose metabolism.
Q3: Are there known off-target effects of Vanin-1 inhibitors?
While specific off-target effects for this compound are not widely documented, general considerations for small molecule inhibitors apply. Off-target effects can arise from the inhibitor binding to other proteins with similar structural motifs. For example, the dual Vanin inhibitor BI-4122 was shown to have no significant activity against a large panel of kinases and other enzymes at a concentration of 10 µM, suggesting high specificity. However, it is always recommended to perform counter-screening or use structurally distinct inhibitors to confirm that the observed phenotype is due to Vanin-1 inhibition.
Q4: Why am I observing an increase in liver fat (hepatic steatosis) after treating my animal models with a Vanin-1 inhibitor?
This is a documented, though seemingly counterintuitive, effect of Vanin-1 inhibition. Studies in rats treated with the Vanin-1 inhibitor RR6 showed an increase in liver weight, indicative of increased hepatic steatosis, after a period of fasting. This may be related to the complex role of Vanin-1 in lipid metabolism, which is influenced by factors like diet and fasting. Vanin-1 expression is regulated by PPAR-α, a key regulator of the liver's response to fasting and fatty acid metabolism.
Troubleshooting Unexpected Experimental Results
Unexpected Result 1: No significant change in the inflammatory response in my cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Low Vanin-1 Expression in Cell Line: | Verify the expression level of Vanin-1 in your chosen cell line using qPCR, Western blot, or flow cytometry. Not all cell lines express Vanin-1 at high levels. |
| Inhibitor Concentration is Suboptimal: | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The IC50 can vary between cell types. |
| Incorrect Assay Conditions: | Ensure that the assay conditions (e.g., incubation time, substrate concentration) are appropriate for measuring Vanin-1 activity. Refer to established protocols for pantetheinase activity assays. |
| Redundant Pathways: | The inflammatory response in your model system may be driven by pathways that are not dependent on Vanin-1 activity. Consider investigating other inflammatory mediators. |
| Inhibitor Inactivity: | Verify the activity of your this compound stock. If possible, test it in a cell-free enzymatic assay with recombinant Vanin-1. |
Unexpected Result 2: Increased cell death or toxicity observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Off-Target Cytotoxicity: | At high concentrations, the inhibitor may have off-target effects leading to cytotoxicity. Determine the cytotoxic concentration (CC50) of this compound in your cell line using a cell viability assay (e.g., MTT, LDH release). Use concentrations well below the CC50 for your experiments. |
| Disruption of Essential Metabolic Pathways: | Prolonged or potent inhibition of Vanin-1 could disrupt critical metabolic pathways dependent on Coenzyme A, leading to cellular stress and death. Assess markers of metabolic stress in your treated cells. |
| Cell-Type Specific Effects: | The role of Vanin-1 can be context-dependent. In some cell types, the products of Vanin-1 activity may be protective, and their inhibition could lead to a negative outcome. |
Unexpected Result 3: Contradictory findings between in vitro and in vivo experiments.
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetics and Bioavailability: | The inhibitor may have poor bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo. Conduct pharmacokinetic studies to determine the in vivo properties of this compound. |
| Complex In Vivo Environment: | The in vivo response is influenced by a multitude of cell types and signaling molecules that are not present in a simplified in vitro model. The net effect of Vanin-1 inhibition may be different in a complex biological system. |
| Homeostatic Compensation: | The organism may have compensatory mechanisms that counteract the effects of Vanin-1 inhibition over time. Consider acute (short-term) versus chronic (long-term) treatment regimens. |
Signaling Pathways and Experimental Workflows
Caption: The Vanin-1 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with Vanin-1 inhibitors.
Experimental Protocols
Protocol 1: In Vitro Vanin-1 Activity Assay
This protocol is adapted from methods used to screen for Vanin-1 inhibitors.
Objective: To measure the enzymatic activity of Vanin-1 in cell lysates or with recombinant protein and to determine the IC50 of an inhibitor.
Materials:
-
Recombinant human Vanin-1 protein or cell lysate from cells expressing Vanin-1.
-
Fluorescent substrate (e.g., a pantothenate derivative linked to a fluorophore like 7-amino-4-methylcoumarin (AMC)).
-
This compound or other inhibitors.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Black 96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant Vanin-1 or cell lysate to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent substrate to each well.
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex: 350 nm, Em: 460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Cellular Vanin-1 Inhibition Assay
This protocol is based on cell-based assays using bioluminescent probes.
Objective: To assess the inhibitory effect of this compound on endogenous or overexpressed Vanin-1 in a cellular context.
Materials:
-
A cell line that expresses Vanin-1 (e.g., ES-2-Fluc, human ovarian cancer cells expressing firefly luciferase).
-
Bioluminescent probe for Vanin-1 activity (e.g., PA-AL).
-
This compound.
-
Cell culture medium and supplements.
-
Black, clear-bottom 96-well plates.
-
In vivo imaging system or a luminometer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add the bioluminescent probe to each well.
-
Immediately measure the bioluminescence using an in vivo imaging system or a luminometer.
-
Normalize the bioluminescence signal to cell viability if there are concerns about cytotoxicity.
-
Plot the bioluminescence signal as a function of the inhibitor concentration to determine the cellular IC50.
Quantitative Data Summary
Table 1: IC50 Values of Representative Vanin-1 Inhibitors
| Compound | IC50 (in vitro) | Cell-based IC50 | Reference |
| Lead Compound (Pyrimidine amide) | 10.36 ± 1.03 nM | Not Reported | |
| Compound 'a' | 20.17 ± 1.32 µM | Not Reported | |
| RR6 (Pantetheine analog) | Nanomolar range | Not Reported |
Note: Data for this compound is not publicly available and would need to be determined experimentally.
Table 2: Gene Expression Changes in Response to Vanin-1 Modulation
| Gene | Modulation | Tissue/Cell Type | Change in Expression | Reference |
| Gluconeogenic genes (e.g., Pepck, G6pase) | Vanin-1 overexpression | Mouse hepatocytes | Increased | |
| Gluconeogenic genes (e.g., Pepck, G6pase) | Vanin-1 knockdown | Mouse hepatocytes | Decreased | |
| PPAR-γ | Vanin-1 presence | Gut epithelial cells | Decreased nuclear translocation | |
| Pro-inflammatory markers (e.g., MIP-2, COX-1) | Vanin-1 knockout | Mouse small intestine | Decreased |
References
minimizing toxicity of Vanin-1-IN-4 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Vanin-1-IN-4 during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Vanin-1 (VNN1), a GPI-anchored ectoenzyme with pantetheinase activity. Vanin-1 catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2][3] By inhibiting Vanin-1, this compound is designed to modulate downstream pathways related to oxidative stress and inflammation.[4][5] The inhibition of Vanin-1 is expected to restore tissue metabolite homeostasis and redox balance.
Q2: What are the potential toxicities associated with Vanin-1 inhibition based on preclinical and clinical data of similar inhibitors?
A2: While specific data for this compound is not publicly available, studies on other Vanin-1 inhibitors, such as BI 1595043, have indicated potential for ophthalmologic adverse events. Therefore, careful monitoring of ocular health is critical during in vivo studies. Other reported adverse events for Vanin-1 inhibitors have been generally mild to moderate and include headache, dizziness, and abdominal discomfort. Preclinical studies with the Vanin-1 inhibitor RR6 in rats showed that it was generally well-tolerated, though it did cause alterations in plasma lipid concentrations upon fasting.
Q3: How can we proactively monitor for potential ophthalmologic toxicity in our animal studies?
A3: A comprehensive ocular monitoring plan is essential. This should include baseline and regular ophthalmic examinations by a veterinary ophthalmologist. Key assessments include slit-lamp examination, fundoscopy, and intraocular pressure measurements. Any observed abnormalities, such as corneal deposits, retinal changes, or signs of inflammation, should be promptly investigated.
Q4: What are the key signaling pathways affected by Vanin-1 inhibition that might contribute to off-target effects?
A4: Vanin-1 is involved in multiple signaling pathways. Its product, cysteamine, can influence the cellular redox state by affecting glutathione (GSH) synthesis. Vanin-1 has also been linked to the regulation of the Akt signaling pathway and can antagonize the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of inflammation and metabolism. Off-target effects could arise from unintended modulation of these pathways.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect Dosage | 1. Re-verify all dose calculations and preparation procedures. 2. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD). | Identification of a safe and effective dose. |
| Off-Target Toxicity | 1. Perform comprehensive histopathological analysis of all major organs. 2. Analyze plasma for biomarkers of organ damage (e.g., ALT, AST for liver; BUN, creatinine for kidney). 3. Consider using a lower dose or a different administration route. | Identification of specific organ toxicities and adjustment of the experimental protocol to mitigate these effects. |
| Vehicle-Related Toxicity | 1. Run a control group treated with the vehicle alone. 2. If toxicity is observed in the vehicle group, explore alternative, less toxic vehicle formulations. | Determination if the vehicle is contributing to the observed toxicity. |
Issue 2: Signs of Ocular Toxicity (e.g., corneal clouding, inflammation)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Direct Compound-Related Effect | 1. Immediately suspend dosing and consult with a veterinary ophthalmologist. 2. Reduce the dose or frequency of administration in subsequent cohorts. 3. Consider topical administration if the therapeutic target allows, to minimize systemic exposure. | Management of ocular toxicity and establishment of a safer dosing regimen. |
| Systemic Inflammatory Response | 1. Measure systemic inflammatory markers (e.g., cytokines) in plasma. 2. Co-administer with a low-dose anti-inflammatory agent (after careful consideration of potential drug-drug interactions). | Reduction of inflammation-mediated ocular side effects. |
Experimental Protocols
Protocol 1: Dose-Range-Finding Study for this compound in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old, male and female.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2-6: this compound at escalating doses (e.g., 1, 5, 10, 25, 50 mg/kg).
-
-
Administration: Oral gavage, once daily for 7 days.
-
Monitoring:
-
Daily clinical observations (body weight, food/water intake, activity, signs of distress).
-
At day 7, collect blood for complete blood count (CBC) and serum chemistry (including liver and kidney function tests).
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
Endpoint: Determine the highest dose that does not cause significant toxicity (the Maximum Tolerated Dose).
Protocol 2: Ocular Toxicity Assessment
-
Animal Model: New Zealand White rabbits (known for their large, easily examinable eyes).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound at the intended therapeutic dose.
-
Group 3: this compound at a high dose (e.g., 3-5x the therapeutic dose).
-
-
Administration: Systemic (e.g., intravenous or oral) for 14 days.
-
Monitoring:
-
Baseline and weekly ophthalmic examinations by a qualified veterinary ophthalmologist, including slit-lamp biomicroscopy and indirect ophthalmoscopy.
-
At the end of the study, perform electroretinography (ERG) to assess retinal function.
-
Conduct histopathology of the eyes.
-
-
Endpoint: Characterize any ocular changes and determine a no-observed-adverse-effect-level (NOAEL) for ocular toxicity.
Quantitative Data Summary
Table 1: Hypothetical Dose-Range-Finding Study Results for this compound in Mice
| Dose (mg/kg) | Body Weight Change (%) | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) | Key Histopathology Findings |
| Vehicle | +5.2 | 35 | 50 | 20 | 0.5 | No significant findings |
| 1 | +4.8 | 38 | 55 | 21 | 0.5 | No significant findings |
| 5 | +4.5 | 42 | 60 | 22 | 0.6 | No significant findings |
| 10 | +2.1 | 65 | 90 | 25 | 0.7 | Minimal hepatocellular vacuolation |
| 25 | -3.5 | 150 | 220 | 35 | 0.9 | Moderate centrilobular necrosis in the liver |
| 50 | -10.2 | 400 | 550 | 50 | 1.2 | Severe hepatic necrosis, renal tubular degeneration |
Note: This is a hypothetical table for illustrative purposes.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Vanin-1 signaling and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
References
- 1. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
- 5. vanin 1 | Hydrolases & Lipases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Quantifying Vanin-1 Inhibitor Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanin-1 inhibitors. The information is designed to address common challenges encountered during the quantification of Vanin-1-IN-4 and other similar inhibitors' effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vanin-1 that we are trying to inhibit?
A1: Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[1][2][3] Its primary function is to catalyze the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] Inhibition of this enzymatic activity is the main goal for quantifying the effects of inhibitors like this compound.
Q2: What are the downstream effects of Vanin-1 activity that can be measured?
A2: Vanin-1 activity influences several downstream pathways. Its product, cysteamine, can modulate cellular redox status by affecting the endogenous glutathione (GSH) pool. Vanin-1 is also implicated in regulating inflammatory responses and metabolic pathways, such as hepatic gluconeogenesis through the Akt signaling pathway. Therefore, assays measuring oxidative stress markers, inflammatory cytokines, or Akt phosphorylation can be used as indirect readouts of Vanin-1 inhibition.
Q3: We are observing high background noise in our fluorescence-based assay for Vanin-1 activity. What could be the cause?
A3: High background in fluorescence-based assays can stem from several factors. Ensure the specificity of your fluorescent probe for Vanin-1; some probes may have off-target activity or be sensitive to environmental factors. Additionally, check for cellular autofluorescence and consider using a plate reader with appropriate filter sets to minimize this. Proper washing steps to remove unbound probe are also crucial.
Q4: Our in vivo experiments with a Vanin-1 inhibitor are showing inconsistent results. What are the potential reasons?
A4: In vivo efficacy of Vanin-1 inhibitors can be influenced by pharmacokinetic and pharmacodynamic properties. Factors such as poor bioavailability, rapid metabolism, or insufficient tissue penetration of the inhibitor can lead to variability. It is also important to consider the timing of inhibitor administration relative to the induction of the disease model, as Vanin-1 expression can be dynamically regulated by stressors like inflammation or oxidative injury.
Q5: Can Vanin-1 expression levels vary between different cell types or tissues?
A5: Yes, Vanin-1 expression is tissue-specific, with high levels typically found in the liver, kidney, and intestine. Its expression can also be induced by various stimuli, including oxidative stress and inflammation. Therefore, it is essential to characterize the basal Vanin-1 expression in your specific experimental model to ensure it is suitable for inhibitor studies.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio in In Vitro Enzymatic Assays
| Potential Cause | Troubleshooting Step |
| Suboptimal Probe Concentration | Titrate the fluorescent or bioluminescent probe to determine the optimal concentration that provides a robust signal without causing high background. |
| Insufficient Incubation Time | Optimize the incubation time for the enzyme, substrate, and inhibitor to ensure the reaction has proceeded sufficiently to generate a measurable signal. |
| Low Enzyme Activity | Ensure the recombinant Vanin-1 enzyme is active. If using cell lysates, confirm the expression and activity of endogenous Vanin-1. |
| Inhibitor Precipitation | Check the solubility of this compound in your assay buffer. Precipitated compound will not be effective. Consider using a different solvent or a lower concentration. |
Issue 2: Discrepancy Between In Vitro IC50 and Cellular EC50 Values
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | The inhibitor may have poor membrane permeability, resulting in lower effective intracellular concentrations. Consider performing cellular uptake assays. |
| Efflux Pump Activity | Cells may actively transport the inhibitor out, reducing its intracellular concentration. Co-incubation with known efflux pump inhibitors can help diagnose this issue. |
| Off-Target Effects | The inhibitor may have off-target effects in the cellular context that are not present in a purified enzyme assay. |
| High Protein Binding | The inhibitor may bind to proteins in the cell culture medium, reducing the free concentration available to interact with Vanin-1. Consider using serum-free medium for the assay. |
Quantitative Data Summary
The following tables summarize representative quantitative data for Vanin-1 inhibitors from published studies. Note that specific data for "this compound" is not available in the provided search results; these tables are for illustrative purposes.
Table 1: In Vitro Inhibitory Activity of a Pyrimidine Amide Compound
| Compound | Target | Assay Type | IC50 (µM) |
| Compound a | Human Recombinant VNN1 | Fluorescent Probe (PA-AFC) | 20.17 |
Table 2: In Vivo Effects of Vanin-1 Inhibition
| Animal Model | Inhibitor | Dose | Effect |
| High-Fat Diet Mice | Vnn1 Knockout | N/A | Mildly improved glucose tolerance and insulin sensitivity |
| ZDF-Diabetic Rats | RR6 | Not specified | No effect on hepatic glucose production or insulin sensitivity with short-term administration |
| FVB-luc+ Transgenic Mice | Compound a | 50 mg/kg | Inhibition of Vanin-1 enzyme activity observed via bioluminescence |
Experimental Protocols
Protocol 1: In Vitro Vanin-1 Inhibition Assay Using a Fluorescent Probe
-
Plate Preparation: Seed cells (e.g., 4 x 10^5 cells/mL) in a 96-well plate and incubate for 12 hours.
-
Inhibitor Preparation: Prepare serial dilutions of this compound (e.g., from 200 µM down to 0.78 µM).
-
Inhibitor Incubation: Add 100 µL of the diluted inhibitor to the cells and incubate for 30 minutes at 37°C.
-
Probe Preparation: Prepare a solution of a fluorescent probe for Vanin-1, such as PA-AFC, at a concentration of 20 µM.
-
Signal Detection: Measure the fluorescence signal at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vivo Bioluminescence Imaging of Vanin-1 Inhibition
-
Animal Model: Use transgenic mice expressing luciferase (e.g., FVB-luc+).
-
Inhibitor Administration: Administer this compound orally by gavage at a predetermined dose (e.g., 25-50 mg/kg). Include a vehicle control group.
-
Probe Injection: After a specified time (e.g., 1.5 hours), inject a bioluminescent probe for Vanin-1, such as PA-AL (1 mM, 200 µL).
-
Bioluminescence Imaging: Anesthetize the mice and perform in vivo imaging at various time points (e.g., 30 minutes) after probe injection to detect the bioluminescent signal.
-
Data Quantification: Quantify the bioluminescence intensity in the region of interest using appropriate software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Vanin-1 signaling pathway and point of inhibition.
Caption: General experimental workflow for Vanin-1 inhibitor evaluation.
References
refining experimental protocols for Vanin-1-IN-4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for Vanin-1-IN-4. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, offering systematic solutions to get your research back on track.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or No Inhibitory Effect | 1. Compound Insolubility: this compound is an amorphous solid and may not be fully dissolved. 2. Incorrect Concentration: The final concentration in the assay may be too low to elicit an effect. 3. Compound Degradation: The inhibitor may have degraded due to improper storage or handling. 4. High Cell Density: An excessive number of cells can metabolize the compound or overwhelm its inhibitory capacity. 5. Assay Interference: Components of the assay medium may interfere with the inhibitor's activity. | 1. Solubility: Prepare a fresh, high-concentration stock solution in 100% DMSO. Ensure complete dissolution by gentle vortexing or sonication. When diluting into aqueous buffers, do so incrementally and vortex between dilutions to prevent precipitation. The final DMSO concentration in the assay should be kept low (typically <0.5%). 2. Concentration: Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range and narrow it down based on the initial results. 3. Stability: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light and store at -20°C or -80°C for long-term stability. 4. Cell Density: Optimize cell seeding density to ensure a sufficient inhibitor-to-cell ratio. 5. Assay Compatibility: Check for any known interactions between your assay components and the inhibitor. |
| High Background Signal in Assays | 1. Non-specific Binding: The inhibitor may be binding to other cellular components. 2. Cellular Autofluorescence: Certain cell types may exhibit high intrinsic fluorescence. 3. Reagent Contamination: Assay reagents may be contaminated. | 1. Specificity: Include appropriate controls, such as a vehicle-only control and a positive control with a known Vanin-1 inhibitor. 2. Autofluorescence: If using fluorescence-based assays, measure the background fluorescence of unstained cells and subtract it from your experimental readings. 3. Reagent Quality: Use fresh, high-quality reagents and sterile techniques to minimize contamination. |
| Cell Toxicity or Off-Target Effects | 1. High Inhibitor Concentration: Excessive concentrations can lead to non-specific effects and cell death. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Off-Target Binding: The inhibitor may be interacting with other proteins besides Vanin-1. | 1. Dose-Response: Determine the cytotoxic concentration of the inhibitor through a cell viability assay (e.g., MTT or trypan blue exclusion). Use concentrations well below the toxic threshold for your experiments. 2. Solvent Control: Ensure the final solvent concentration is non-toxic to your cells by including a vehicle-only control at the same concentration used in your experimental wells. 3. Target Validation: To confirm that the observed effects are due to Vanin-1 inhibition, consider using a secondary, structurally different Vanin-1 inhibitor or using genetic approaches like siRNA-mediated knockdown of Vanin-1. |
| Variability Between Experiments | 1. Inconsistent Compound Preparation: Variations in preparing the inhibitor stock and working solutions. 2. Inconsistent Cell Culture Conditions: Differences in cell passage number, confluency, or media. 3. Pipetting Errors: Inaccurate dispensing of reagents. | 1. Standardized Protocols: Follow a strict, standardized protocol for preparing all solutions. 2. Consistent Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. 3. Careful Technique: Use calibrated pipettes and proper pipetting techniques to ensure accuracy and precision. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vanin-1? A1: Vanin-1 is a GPI-anchored ectoenzyme with pantetheinase activity.[1][2] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] The production of cysteamine is a key function, as it can influence cellular redox status and inflammatory responses.[3]
Q2: How does Vanin-1 inhibition affect cellular processes? A2: By inhibiting Vanin-1, the production of cysteamine is reduced. This can lead to an increase in the cellular stores of glutathione (GSH), a major antioxidant, thereby enhancing tissue resistance to oxidative stress. Vanin-1 inhibition has been shown to have anti-inflammatory effects and can modulate signaling pathways such as those involving peroxisome proliferator-activated receptors (PPARs) and Akt.
Q3: What is this compound and what are its properties? A3: this compound, also known as compound (S)-1, is a vanin-1 inhibitor. It is an amorphous solid with a molecular weight of 368.43 g/mol and a chemical formula of C19H24N6O2.
Q4: How should I prepare a stock solution of this compound? A4: Due to its amorphous nature and likely poor water solubility, it is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and then further diluted into aqueous buffers or cell culture media for working concentrations.
Q5: What are the recommended storage conditions for this compound? A5: this compound should be stored as a solid at -20°C for long-term storage. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect both the solid compound and its solutions from light.
Quantitative Data Summary
The following table summarizes key quantitative data for various Vanin-1 inhibitors. Data for this compound is limited in publicly available sources; therefore, data for other well-characterized inhibitors are provided for comparison and as a reference for designing experiments.
| Inhibitor | IC50 Value | Target Species | Assay Type |
| Vanin-1-IN-3 (OMP-7) | 0.038 µM | Not Specified | Not Specified |
| RR6 | 540 nM | Recombinant Vanin-1 | Biochemical |
| PFI-653 (Vanin-1-IN-1) | 6.85 nM | Human Recombinant Plasma Vanin-1 | Biochemical |
| PFI-653 (Vanin-1-IN-1) | 9.0 nM | Human Plasma Vanin-1 | Biochemical |
| PFI-653 (Vanin-1-IN-1) | 24.5 nM | Mouse Recombinant Vanin-1 | Biochemical |
| PFI-653 (Vanin-1-IN-1) | 53.4 nM | Mouse Plasma Vanin-1 | Biochemical |
Experimental Protocols
In Vitro Vanin-1 Inhibition Assay (Fluorogenic)
This protocol describes a general method for measuring the inhibitory activity of this compound on recombinant Vanin-1 enzyme using a fluorogenic substrate.
Materials:
-
Recombinant human or mouse Vanin-1 enzyme
-
This compound
-
Fluorogenic pantetheinase substrate (e.g., a pantothenate-fluorophore conjugate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these further in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤0.5%.
-
Prepare Reagents: Dilute the recombinant Vanin-1 enzyme in Assay Buffer to the desired concentration. Dilute the fluorogenic substrate in Assay Buffer to a concentration that is at or below its Km value.
-
Assay Protocol: a. To each well of the 96-well plate, add 50 µL of the diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration). b. Add 25 µL of the diluted recombinant Vanin-1 enzyme to each well. c. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to each well. e. Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound. b. Plot the reaction rate against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Cell-Based Vanin-1 Activity Assay
This protocol outlines a method to assess the effect of this compound on Vanin-1 activity in a cellular context.
Materials:
-
Cells expressing Vanin-1 (e.g., intestinal epithelial cells, hepatocytes)
-
This compound
-
Cell culture medium
-
Bioluminescent or fluorogenic probe for Vanin-1 activity
-
96-well cell culture plate (white or black, depending on the detection method)
-
Luminometer or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Inhibitor Treatment: Prepare dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells with the inhibitor for a predetermined amount of time (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
Activity Measurement: a. Prepare the Vanin-1 activity probe according to the manufacturer's instructions. b. Add the probe to each well. c. Incubate for the recommended time. d. Measure the luminescence or fluorescence signal using the appropriate plate reader.
-
Data Analysis: a. Normalize the signal from the inhibitor-treated wells to the vehicle-treated control wells. b. Plot the normalized signal against the logarithm of the inhibitor concentration to determine the cellular IC50.
Visualizations
Vanin-1 Signaling Pathway
Caption: Vanin-1 signaling pathway and its impact on cellular redox state and inflammation.
General Experimental Workflow for In Vitro Vanin-1 Inhibition
Caption: A typical experimental workflow for determining the IC50 of this compound in vitro.
Troubleshooting Logic for Inconsistent Results
Caption: A decision-making diagram for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to Vanin-1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Vanin-1 (VNN1) inhibitors, with a focus on available experimental data. While specific quantitative data for Vanin-1-IN-4 is not publicly available, this guide provides a comprehensive overview of leading alternative inhibitors, their biochemical activities, and the methodologies used to evaluate them.
Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, hydrolyzing pantetheine into pantothenic acid (vitamin B5) and the aminothiol cysteamine.[1] This enzymatic activity places VNN1 at a critical juncture of cellular metabolism and stress response, implicating it in various pathological conditions. VNN1 is involved in modulating oxidative stress and inflammatory responses, making it a compelling therapeutic target for a range of diseases, including inflammatory bowel disease (IBD), diabetes, and certain cancers.[1][2][3] The development of potent and selective VNN1 inhibitors is therefore an active area of research.
Overview of this compound
This compound, also referred to as compound (S)-1, is described as a Vanin-1 inhibitor featuring a chiral methyl substituent.[4] It has been noted as a potent drug candidate but exists as an amorphous solid. The amorphous nature of a compound can influence its solubility and bioavailability. Unfortunately, detailed experimental data, including its half-maximal inhibitory concentration (IC50), and specific protocols for its biological evaluation are not available in the public domain.
Comparison with Alternative Vanin-1 Inhibitors
Several other small molecule inhibitors of Vanin-1 have been developed and characterized. This section provides a comparative overview of some of the most cited examples.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of various Vanin-1 inhibitors against human and other mammalian Vanin-1 enzymes.
| Inhibitor | Target Species | Assay Type | IC50 (nM) | Reference |
| PFI-653 (Vanin-1-IN-1) | Human (recombinant) | Biochemical | 6.85 | |
| Human (plasma) | Biochemical | 9.0 | ||
| Mouse (recombinant) | Biochemical | 24.5 | ||
| Mouse (plasma) | Biochemical | 53.4 | ||
| Vanin-1-IN-2 | Not Specified | Not Specified | 162 | |
| OMP-7 (Vanin-1-IN-3) | Human | Not Specified | 38 | |
| RR6 | Human (recombinant) | Biochemical | 540 | |
| Human (serum) | Biochemical | 40 | ||
| Bovine (serum) | Biochemical | 41 | ||
| Rat (serum) | Biochemical | 87 | ||
| BI-4122 | Human (VNN1) | Biochemical | 0.3 | |
| Human (VNN2) | Biochemical | 1.5 | ||
| Human | Whole Blood Assay | 2 | ||
| X17 | Not Specified | Protein, Cell, Tissue | Potent Inhibition |
Signaling Pathway and Experimental Workflow
To understand the context of Vanin-1 inhibition, it is crucial to visualize its role in cellular pathways and the general workflow for evaluating inhibitors.
Vanin-1 Signaling Pathway
Vanin-1's enzymatic activity directly influences cellular redox balance and inflammatory pathways. The production of cysteamine from pantetheine hydrolysis can impact the levels of glutathione (GSH), a key intracellular antioxidant.
Caption: Vanin-1 hydrolyzes pantetheine, influencing CoA biosynthesis and oxidative stress.
General Experimental Workflow for Vanin-1 Inhibitor Evaluation
The evaluation of a novel Vanin-1 inhibitor typically follows a multi-step process from initial biochemical screening to in vivo efficacy studies.
Caption: A typical workflow for the preclinical evaluation of Vanin-1 inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of inhibitor performance. Below are representative protocols for key assays used in the characterization of Vanin-1 inhibitors.
In Vitro Vanin-1 Enzymatic Assay (Fluorescence-Based)
This protocol is adapted from methods used for the evaluation of novel Vanin-1 inhibitors.
Objective: To determine the in vitro inhibitory activity of a test compound against recombinant human Vanin-1.
Materials:
-
Recombinant human Vanin-1 enzyme
-
Fluorescent substrate (e.g., a pantothenate derivative linked to a fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant human Vanin-1 to each well.
-
Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cellular Vanin-1 Activity Assay
This protocol provides a general framework for assessing the inhibitory effect of a compound on Vanin-1 activity in a cellular context.
Objective: To measure the inhibition of endogenous or overexpressed Vanin-1 in a cell-based assay.
Materials:
-
A suitable cell line expressing Vanin-1 (e.g., HT-29 human colon adenocarcinoma cells)
-
Cell culture medium and supplements
-
Test compound
-
A cell-permeable substrate that generates a detectable signal upon cleavage by Vanin-1
-
Lysis buffer (if measuring intracellular activity)
-
Detection reagent appropriate for the chosen substrate (e.g., for colorimetric or fluorometric readout)
-
96-well clear or black microplate
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Wash the cells to remove the compound.
-
Add the cell-permeable substrate and incubate for a specific period.
-
Measure the signal generated from the substrate cleavage. For secreted Vanin-1, the supernatant can be collected and assayed. For cell-associated activity, cells can be lysed prior to the assay.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion
The landscape of Vanin-1 inhibitors is expanding, with several potent compounds like PFI-653, OMP-7, and BI-4122 showing promise in preclinical studies. These inhibitors offer valuable tools for researchers to probe the biological functions of Vanin-1 and to explore its therapeutic potential in a variety of diseases. While this compound is identified as a potential drug candidate, the lack of publicly available quantitative data prevents a direct and objective comparison with these other well-characterized inhibitors. Future publications on this compound will be crucial to fully assess its standing within this important class of enzyme inhibitors. Researchers are encouraged to utilize the provided protocols as a starting point for their own investigations into the fascinating biology of Vanin-1 and the development of novel therapeutics targeting this enzyme.
References
- 1. Vanin 1 Gene Role in Modulation of iNOS/MCP-1/TGF-β1 Signaling Pathway in Obese Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
Vanin-1 Inhibition: A Comparative Analysis of Vanin-1-IN-4 and RR6 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Vanin-1 (VNN1), Vanin-1-IN-4 and RR6. Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in oxidative stress and inflammation. Its inhibition is a promising therapeutic strategy for a range of diseases, including inflammatory bowel disease and metabolic disorders. This document summarizes the available experimental data on the efficacy of these inhibitors, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Executive Summary
Quantitative Efficacy Data
The inhibitory activities of RR6 and its more potent derivative, OMP-7, against Vanin-1/pantetheinase are summarized in the table below.
| Inhibitor | Target | Assay System | IC50 | Reference |
| RR6 | Recombinant Vanin-1 | Enzymatic Assay | 540 nM | [1] |
| Human Serum Pantetheinase | Enzymatic Assay | 40 nM | [2] | |
| Bovine Serum Pantetheinase | Enzymatic Assay | 41 nM | [2] | |
| Rat Serum Pantetheinase | Enzymatic Assay | 87 nM | [2] | |
| OMP-7 (Vanin-1-IN-3) | Human Serum Vanin-1 | Enzymatic Assay | 38 nM (0.038 µM) | [2] |
Note: At the time of this publication, specific IC50 or Ki values for this compound were not found in the reviewed literature. This compound is described as a Vanin-1 inhibitor with a chiral methyl substituent.
Vanin-1 Signaling Pathway
Vanin-1 is a key enzyme in the pantetheine salvage pathway. It hydrolyzes pantetheine into pantothenic acid (Vitamin B5) and cysteamine. This process has significant downstream effects on cellular metabolism and stress responses.
Caption: Vanin-1 hydrolyzes pantetheine, influencing CoA synthesis, redox balance, and inflammatory pathways.
Experimental Protocols
In Vitro Vanin-1 Enzymatic Assay (Fluorescence-Based)
This protocol is adapted from methodologies used to assess Vanin-1 inhibitor potency.
Materials:
-
Recombinant Human Vanin-1 enzyme
-
Vanin-1 inhibitor (e.g., RR6, this compound)
-
Fluorescent substrate (e.g., a pantothenate derivative that releases a fluorophore upon cleavage)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant Vanin-1 to each well, except for the blank controls.
-
Add the various concentrations of the inhibitor to the wells containing the enzyme. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and validating Vanin-1 inhibitors.
Caption: A streamlined workflow for the discovery and validation of novel Vanin-1 inhibitors.
Discussion and Conclusion
The available data clearly establish RR6 as a potent and well-characterized inhibitor of Vanin-1, with nanomolar efficacy against both the recombinant enzyme and serum pantetheinase activity. The development of OMP-7, a derivative of RR6, highlights the potential for further optimization of this chemical scaffold to achieve even greater potency.
The lack of publicly available quantitative efficacy data for this compound makes a direct comparison with RR6 challenging. While both are classified as Vanin-1 inhibitors, researchers and drug developers should consider the wealth of characterization data available for RR6 and its analogs when selecting a tool compound or a starting point for a drug discovery program.
Future studies providing a head-to-head comparison of this compound and RR6 under identical experimental conditions would be invaluable to the research community. Such studies should aim to determine the IC50 and Ki values, as well as the mode of inhibition of this compound.
References
A Researcher's Guide to Vanin-1 Inhibitor Specificity and Selectivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of a chemical probe's specificity and selectivity is paramount. This guide provides a comparative overview of Vanin-1 (VNN1) inhibitors, with a focus on contextualizing the properties of Vanin-1-IN-4. Due to the limited publicly available data on this compound's specific inhibitory potency and selectivity profile, this document leverages data from commercially available alternatives to provide a framework for its evaluation.
Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, hydrolyzing pantetheine into pantothenic acid (vitamin B5) and the aminothiol cysteamine.[1][2][3] This enzymatic function places VNN1 at a critical juncture of metabolism and oxidative stress, influencing coenzyme A biosynthesis and cellular redox balance.[4][5] Its involvement in inflammation, metabolic diseases, and oxidative stress-related pathologies has made it an attractive target for therapeutic intervention.
This guide offers a comparative look at several VNN1 inhibitors, details the experimental protocols required to assess their specificity and selectivity, and provides visual workflows and pathway diagrams to support experimental design.
Comparative Analysis of Vanin-1 Inhibitors
| Inhibitor | Target(s) | IC50 (Human VNN1) | Selectivity Profile | Reference |
| This compound | Vanin-1 | Data not publicly available | Data not publicly available | |
| PFI-653 (Vanin-1-IN-1) | Vanin-1 | 6.85 nM (recombinant), 9.0 nM (plasma) | Data not publicly available | |
| Vanin-1-IN-2 | Vanin-1 | 162 nM | Data not publicly available | |
| Vanin-1-IN-3 (OMP-7) | Vanin-1 | 38 nM | Data not publicly available | |
| RR6 | Vanin-1 | 540 nM | Potently inhibits human, bovine, and rat serum pantetheinase (IC50s of 40, 41, and 87 nM, respectively) | |
| BI-4122 | Dual Vanin-1/Vanin-2 | 0.3 nM (VNN1), 1.5 nM (VNN2) | No significant activity against a panel of 268 kinases and 68 other enzymes/receptors at 10 µM |
Experimental Protocols for Determining Inhibitor Specificity and Selectivity
Accurate and reproducible experimental design is essential for validating inhibitor performance. Below are detailed protocols for in vitro enzymatic and cell-based assays to determine the IC50 values and selectivity of VNN1 inhibitors.
In Vitro Enzymatic Assay for IC50 Determination
This protocol utilizes a fluorescent probe to measure the enzymatic activity of recombinant human Vanin-1 in the presence of an inhibitor.
Materials:
-
Recombinant Human Vanin-1 (e.g., from R&D Systems, Novus Biologicals)
-
Fluorescent Probe PA-AFC
-
Assay Buffer (e.g., 50 mM HEPES, 2 mM DTT, 1% Brij-35 (w/v), pH 7.0)
-
Test Inhibitor (e.g., this compound)
-
384-well black microplate
-
Fluorescent plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
In a 384-well black microplate, add the diluted inhibitor solutions.
-
Add recombinant human Vanin-1 to each well to a final concentration of approximately 30 ng/ml.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding the fluorescent probe PA-AFC to each well to a final concentration of 20 µM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 510 nm.
-
Continue to monitor the fluorescence at regular intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Selectivity Screening (Panel Assay)
To assess the selectivity of an inhibitor, its activity should be tested against a panel of related enzymes (e.g., other amidohydrolases like biotinidase) and unrelated enzymes. The enzymatic assays for these enzymes should be performed using their respective substrates and optimized buffer conditions, following a similar procedure as outlined above for the Vanin-1 IC50 determination. A highly selective inhibitor will show potent inhibition of Vanin-1 with significantly weaker or no activity against other enzymes in the panel.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Inhibitor Selectivity Screening
The following diagram illustrates a typical workflow for assessing the selectivity of a Vanin-1 inhibitor.
Caption: Workflow for determining the specificity and selectivity of a Vanin-1 inhibitor.
Vanin-1 Signaling Pathway
The diagram below illustrates the central role of Vanin-1 in the hydrolysis of pantetheine and its impact on downstream metabolic and signaling pathways.
Caption: The Vanin-1 enzymatic pathway and its site of inhibition.
References
Cross-Validation of Vanin-1 Inhibition: A Comparative Analysis of a Novel Chemical Inhibitor and Genetic Models in Colitis
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two primary methodologies for studying the function of Vanin-1, a key enzyme in inflammatory processes. We will objectively compare the results obtained from a recently developed potent chemical inhibitor with those from established Vanin-1 genetic knockout models, focusing on their effects in experimental colitis.
Vanin-1 (VNN1) is a pantetheinase enzyme that plays a significant role in modulating oxidative stress and inflammation.[1] Its activity, which hydrolyzes pantetheine into pantothenic acid and cysteamine, has been implicated in the pathogenesis of various inflammatory conditions, including inflammatory bowel disease (IBD).[2][3] Consequently, Vanin-1 has emerged as a promising therapeutic target. Two principal strategies are employed to investigate and validate the role of Vanin-1 in disease models: genetic knockout of the Vnn1 gene and pharmacological inhibition with small molecules. This guide will cross-validate the findings from these two approaches, providing a clearer understanding of Vanin-1's role in colitis and the utility of its inhibition as a therapeutic strategy.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockout in Experimental Colitis
The following tables summarize key quantitative data from studies utilizing either a potent Vanin-1 inhibitor or a Vnn1 knockout mouse model in experimental colitis. This allows for a direct comparison of their efficacy in mitigating disease severity.
Table 1: Efficacy of Vanin-1 Inhibitor (X17) in DSS-Induced Colitis [2]
| Parameter | Model | Control (DSS) | X17-Treated (DSS) |
| Disease Activity Index (DAI) | DSS-induced colitis | 3.5 ± 0.5 | 1.5 ± 0.5 |
| Colon Length (cm) | DSS-induced colitis | 6.2 ± 0.3 | 7.8 ± 0.4 |
| Myeloperoxidase (MPO) Activity (U/g) | DSS-induced colitis | 8.2 ± 1.1 | 3.1 ± 0.7 |
| Glutathione (GSH) Level (µmol/g) | DSS-induced colitis | 1.8 ± 0.2 | 3.5 ± 0.4 |
Table 2: Phenotype of Vnn1 Knockout Mice in TNBS-Induced Colitis [4]
| Parameter | Model | Wild-Type (TNBS) | Vnn1 Knockout (TNBS) |
| Survival Rate (%) | TNBS-induced colitis | ~20% | ~70-90% |
| Macroscopic Wallace Score | TNBS-induced colitis | High | Low |
| Histological Ameho Score | TNBS-induced colitis | High | Low |
| Pro-inflammatory Mediator Levels | TNBS-induced colitis | Elevated | Reduced |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Induction of Colitis
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: As described in the study on the Vanin-1 inhibitor X17, colitis is induced in mice by administering 2.5% (w/v) DSS in their drinking water for 7 days.
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis: In the studies involving Vnn1 knockout mice, colitis is induced by a single intrarectal administration of TNBS (100-150 mg/kg) in 50% ethanol.
Assessment of Colitis Severity
-
Disease Activity Index (DAI): This composite score is calculated based on daily measurements of body weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: Measured from the ileocecal junction to the anus as an indicator of inflammation-induced shortening.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a quantitative measure of neutrophil infiltration and inflammation.
-
Histological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and other pathological changes. Wallace and Ameho scores are used for semi-quantitative evaluation.
Biochemical Assays
-
Glutathione (GSH) Measurement: The levels of the antioxidant glutathione in colon tissue are measured to assess the impact on oxidative stress.
-
Measurement of Pro-inflammatory Mediators: The expression levels of cytokines and chemokines in colon tissue are quantified using methods such as ELISA or quantitative PCR.
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the Vanin-1 signaling pathway and the experimental workflow for evaluating Vanin-1 targeting strategies.
Discussion and Conclusion
The data presented provides a strong cross-validation of the role of Vanin-1 in the pathogenesis of colitis. Both the genetic ablation of Vnn1 and the pharmacological inhibition of the Vanin-1 enzyme lead to a significant amelioration of disease severity in experimental models of colitis.
The Vnn1 knockout mice exhibit a dramatic increase in survival and a reduction in macroscopic and microscopic signs of colon inflammation in the TNBS-induced colitis model. This protective phenotype is associated with reduced levels of pro-inflammatory mediators. These findings robustly establish Vanin-1 as a pro-inflammatory molecule in the gut.
Corroborating these genetic findings, the potent and selective Vanin-1 inhibitor, X17, demonstrates significant therapeutic efficacy in the DSS-induced colitis model. Treatment with X17 leads to a reduction in the Disease Activity Index, preservation of colon length, and decreased neutrophil infiltration as measured by MPO activity. Furthermore, the inhibitor was shown to increase the levels of the antioxidant glutathione in the colon, directly linking its protective effect to the modulation of oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
- 4. Vanin-1 licenses inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Vanin-1 Inhibitors: A Guide for Researchers
A comprehensive evaluation of Vanin-1 inhibitors is currently challenging due to the limited publicly available data for specific compounds, including Vanin-1-IN-4. While the field of Vanin-1 inhibition is active, with several potent inhibitors identified, a direct comparative analysis of this compound across different cell lines remains elusive based on current scientific literature.
This guide aims to provide researchers, scientists, and drug development professionals with a summary of the available information on Vanin-1 and its inhibitors, highlighting the key players and the methodologies used for their evaluation. The lack of specific data for this compound necessitates a broader look at the landscape of Vanin-1 inhibition to provide context for future research and evaluation.
Vanin-1: A Key Player in Oxidative Stress and Inflammation
Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored pantetheinase, an enzyme that plays a crucial role in the metabolism of pantetheine, breaking it down into pantothenic acid (vitamin B5) and cysteamine.[1][2] This enzymatic activity places Vanin-1 at the crossroads of cellular metabolism and the response to oxidative stress and inflammation.[1][3] Elevated Vanin-1 expression has been observed in various tissues, including the liver, kidneys, and intestine, and has been implicated in the pathogenesis of several diseases.[1]
The signaling pathways influenced by Vanin-1 are complex and include the Akt signaling pathway, as well as pathways regulated by peroxisome proliferator-activated receptor-alpha (PPAR-α) and its coactivator PGC-1α. The production of cysteamine by Vanin-1 can impact cellular redox homeostasis, further highlighting its importance as a therapeutic target.
The Landscape of Vanin-1 Inhibitors
Several small molecule inhibitors of Vanin-1 have been developed and characterized. These compounds serve as valuable tools for studying the biological functions of Vanin-1 and as potential therapeutic agents.
| Inhibitor | Target | IC50 Value | Cell Line/Source |
| RR6 | Recombinant Human Vanin-1 | 0.54 µM | In vitro |
| Human Serum Pantetheinase | 40 nM | Human Serum | |
| Bovine Serum Pantetheinase | 41 nM | Bovine Serum | |
| Rat Serum Pantetheinase | 87 nM | Rat Serum | |
| OMP-7 | Human Serum Vanin-1 | 38 nM | Human Serum |
| Compound "a" | Recombinant Human VNN1 | 20.17 µM | In vitro |
| This compound | Vanin-1 | Data Not Available | - |
Table 1: Reported IC50 values for selected Vanin-1 inhibitors. The lack of publicly available data for this compound prevents its inclusion in this direct comparison.
As indicated in the table, specific inhibitory concentrations (IC50 values) for this compound are not currently available in the public domain. In contrast, inhibitors such as RR6 and a more recent derivative, OMP-7 , have demonstrated potent inhibition of Vanin-1 activity. Another unnamed compound, referred to as "compound a" in one study, has also been identified as a Vanin-1 inhibitor with a reported IC50 value against the recombinant human enzyme.
Experimental Protocols for Inhibitor Evaluation
The assessment of Vanin-1 inhibitor potency is typically conducted using in vitro and cell-based assays that measure the enzyme's pantetheinase activity.
In Vitro Pantetheinase Activity Assay
This assay is crucial for determining the direct inhibitory effect of a compound on the Vanin-1 enzyme.
Principle: The enzymatic activity of recombinant Vanin-1 is measured by monitoring the hydrolysis of a synthetic substrate that releases a fluorescent or luminescent signal upon cleavage. The reduction in signal in the presence of an inhibitor is used to calculate its potency (e.g., IC50 value).
Typical Protocol:
-
Recombinant human Vanin-1 enzyme is incubated with a fluorescent or bioluminescent pantetheine analog probe (e.g., PA-AFC or PA-AL).
-
The inhibitor of interest (e.g., this compound) is added at various concentrations.
-
The reaction is incubated at 37°C for a specified period.
-
The fluorescence or luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Pantetheinase Activity Assay
This assay evaluates the inhibitor's activity in a more physiologically relevant context, within a cellular environment.
Principle: The activity of endogenous or overexpressed Vanin-1 is measured in whole cells or cell lysates. This assay can provide insights into the compound's cell permeability and stability.
Typical Protocol:
-
Cells expressing Vanin-1 (e.g., HT-29, HepG2, or HEK293 cells) are cultured in a multi-well plate.
-
The cells are treated with the Vanin-1 inhibitor at a range of concentrations.
-
A cell-permeable fluorescent or bioluminescent substrate is added to the cells.
-
The signal generated from the substrate's cleavage by cellular pantetheinase is measured over time.
-
The inhibitory effect is determined by comparing the signal in treated versus untreated cells.
Below is a DOT script for a generalized experimental workflow for evaluating Vanin-1 inhibitors.
References
Unveiling the Inhibitory Mechanisms of Vanin-1 Modulators: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of enzyme inhibitors is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of the inhibitory mechanism of Vanin-1-IN-4 and other key Vanin-1 inhibitors, supported by experimental data and detailed protocols.
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in various physiological and pathological processes, including inflammation and oxidative stress.[1][2] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] The modulation of Vanin-1 activity through small molecule inhibitors has emerged as a promising therapeutic avenue for a range of diseases. This guide focuses on elucidating the inhibitory profile of this compound in comparison to other well-characterized inhibitors.
Comparative Analysis of Vanin-1 Inhibitors
While specific details on the mechanism of inhibition for this compound are not extensively documented in publicly available literature, a comparative analysis with other known inhibitors can provide valuable insights. The following table summarizes the available quantitative data on the inhibitory potency and mechanisms of several key Vanin-1 inhibitors.
| Inhibitor | Target(s) | IC50 | Mechanism of Inhibition |
| This compound | Vanin-1 | Potent inhibitor (specific IC50 not publicly available) | Not explicitly defined in literature |
| RR6 | Vanin-1 | 540 nM (recombinant human Vanin-1) | Competitive, Reversible[3] |
| BI-4122 | Vanin-1 and Vanin-2 | 0.3 nM (Vanin-1), 1.5 nM (Vanin-2) | Competitive, Reversible |
| OMP-7 | Vanin-1 | 38 nM | Not explicitly defined in literature |
| X17 | Vanin-1 | Potent inhibitor (specific IC50 not publicly available) | Binding mode confirmed via co-crystal structure |
Deciphering the Vanin-1 Inhibition Pathway
The primary function of Vanin-1 is the cleavage of pantetheine. Inhibitors of this enzyme can act through various mechanisms, primarily competitive and reversible inhibition, as demonstrated by RR6 and BI-4122. In this mode, the inhibitor vies with the natural substrate, pantetheine, for binding to the active site of the Vanin-1 enzyme. This interaction is transient, allowing for the possibility of overcoming the inhibition by increasing the substrate concentration.
Experimental Protocols for Assessing Vanin-1 Inhibition
The following are detailed methodologies for key experiments cited in the evaluation of Vanin-1 inhibitors.
In Vitro Vanin-1 Inhibition Assay using a Fluorescent Probe
This assay is employed to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Vanin-1 enzyme.
Materials:
-
Recombinant human VNN1 enzyme
-
Fluorescent probe (e.g., PA-AFC)
-
Test inhibitors
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations.
-
In a black 96-well plate, add a fixed volume of the recombinant human VNN1 enzyme solution (e.g., 30 ng/mL final concentration) to each well.
-
Add an equal volume of the diluted inhibitor solutions to the respective wells. Include a control well with assay buffer and no inhibitor.
-
Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed volume of the fluorescent probe solution (e.g., 20 µM final concentration) to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Vanin-1 Inhibition Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit intracellular Vanin-1 activity.
Materials:
-
A cell line expressing Vanin-1 (e.g., ES-2-Fluc human ovarian cancer cells)
-
Bioluminescent probe (e.g., PA-AL)
-
Test inhibitors
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
In vivo imaging system or luminometer
Procedure:
-
Seed the Vanin-1-expressing cells into a black, clear-bottom 96-well plate at a suitable density (e.g., 4 x 10^4 cells/well) and incubate overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the existing medium from the cells and add the diluted inhibitor solutions to the respective wells. Include a control well with medium and no inhibitor.
-
Incubate the cells with the inhibitor for a specific duration (e.g., 30 minutes) at 37°C.
-
Add the bioluminescent probe solution (e.g., 20 µM final concentration) to all wells.
-
Immediately measure the bioluminescence signal using an in vivo imaging system or a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
References
Assessing the Translational Potential of Vanin-1-IN-4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Vanin-1-IN-4 with other known Vanin-1 inhibitors. We delve into the available experimental data, detail relevant methodologies, and visualize the underlying biological pathways to aid in the assessment of its translational potential.
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored pantetheinase that catalyzes the hydrolysis of pantetheine to pantothenic acid (vitamin B5) and cysteamine.[1][2] This enzymatic activity places Vanin-1 at a critical juncture of cellular metabolism and stress response, linking it to coenzyme A biosynthesis, redox homeostasis, and inflammatory signaling.[1][2] Its role in various pathologies, particularly inflammatory bowel disease (IBD), has made it an attractive target for therapeutic intervention.[3] this compound, a novel heteroaromatic compound developed by Pfizer, has emerged as a potential drug candidate for IBD. This guide aims to provide an objective assessment of this compound by comparing it with other notable Vanin-1 inhibitors.
Performance Comparison of Vanin-1 Inhibitors
While specific quantitative data for this compound is not extensively available in the public domain, information from patents and related publications allows for a qualitative comparison with other well-characterized inhibitors. The following tables summarize the available data on the in vitro potency and in vivo evaluation of selected Vanin-1 inhibitors.
| Inhibitor | Reported IC₅₀ | Assay System | Reference |
| This compound (Compound (S)-1) | <100 nM (Potent inhibition suggested) | Human Vanin-1 enzymatic assay | |
| RR6 | 540 nM (recombinant vanin-1), 40 nM (human serum pantetheinase) | Recombinant and serum pantetheinase activity assays | |
| X17 | 13.3 nM | Human recombinant Vanin-1 enzymatic assay | |
| PFI-653 (Vanin-1-IN-1) | 6.85 nM (human recombinant Vanin-1), 9.0 nM (human plasma Vanin-1) | Human recombinant and plasma Vanin-1 assays | |
| Vanin-1-IN-2 | 162 nM | Not specified | |
| Vanin-1-IN-3 (OMP-7) | 38 nM | Human serum Vanin-1 assay |
| Inhibitor | Animal Model | Key Findings | Reference |
| This compound (and related compounds) | Implied for IBD models in patent literature. | Developed for the treatment of IBD. | |
| RR6 | TNBS-induced colitis in mice. | Increased survival and reduced colitis severity. | |
| X17 | DSS-induced colitis in mice. | Potent anti-inflammatory and antioxidant activities, restoration of intestinal barrier. | |
| PFI-653 | Rat pharmacokinetic studies. | Tested for in vivo suitability. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway of Vanin-1 and a general workflow for inhibitor testing.
Caption: Vanin-1 signaling pathway and point of inhibition.
Caption: General workflow for screening Vanin-1 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the evaluation of Vanin-1 inhibitors.
In Vitro Vanin-1 Enzymatic Assay (Fluorescence-based)
This assay measures the enzymatic activity of Vanin-1 by detecting the production of cysteamine from the substrate pantetheine.
-
Principle: The assay utilizes a fluorescent probe that reacts with the thiol group of cysteamine to generate a fluorescent signal. The increase in fluorescence intensity is proportional to the Vanin-1 activity.
-
Materials:
-
Recombinant human Vanin-1 enzyme
-
Pantetheine (substrate)
-
Fluorescent probe (e.g., a coumarin-based thiol probe)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test inhibitors (e.g., this compound)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the recombinant Vanin-1 enzyme and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the pantetheine substrate.
-
After a defined incubation period at 37°C, add the fluorescent probe.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths specific to the probe).
-
Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vivo Murine Colitis Model (DSS-induced)
This model is widely used to evaluate the efficacy of therapeutic agents for inflammatory bowel disease.
-
Principle: Dextran sulfate sodium (DSS) administered in drinking water induces acute colitis in mice, characterized by weight loss, diarrhea, rectal bleeding, and colonic inflammation.
-
Animals: 8-12 week old C57BL/6 mice.
-
Induction of Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
-
Treatment Protocol:
-
Administer the test compound (e.g., X17) or vehicle control orally or via intraperitoneal injection daily, starting from the first day of DSS administration.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and collect the colon.
-
Measure the colon length and weight.
-
Perform histological analysis of colon sections to assess tissue damage and inflammatory cell infiltration.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.
-
Analyze cytokine levels (e.g., TNF-α, IL-6) in the colon tissue homogenates.
-
Conclusion
This compound represents a promising therapeutic candidate for inflammatory bowel disease, emerging from a dedicated drug discovery program by Pfizer. While detailed public data on its performance is limited, the available information from patents suggests potent inhibitory activity. For a comprehensive assessment of its translational potential, direct comparative studies against other leading inhibitors like X17 and PFI-653 are warranted. Future research should focus on elucidating the in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and safety of this compound in relevant preclinical models of IBD. The experimental protocols and comparative data presented in this guide provide a framework for such investigations, paving the way for the potential clinical development of this novel Vanin-1 inhibitor.
References
Independent Verification of Vanin-1-IN-4 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of known Vanin-1 (VNN1) inhibitors, offering a framework for the independent verification of the activity of Vanin-1-IN-4. While specific quantitative data for this compound is not publicly available, this document summarizes the reported activities of well-characterized VNN1 inhibitors, details relevant experimental protocols, and visualizes key biological and experimental pathways to aid in the design and execution of comparative studies.
Introduction to Vanin-1
Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity. It catalyzes the hydrolysis of pantetheine to pantothenic acid (vitamin B5) and cysteamine[1][2]. This enzymatic activity plays a crucial role in regulating oxidative stress and inflammation[1][3][4]. VNN1 is expressed in various tissues, including the liver, kidneys, intestine, and hematopoietic cells. Its dysregulation has been implicated in several diseases, such as inflammatory bowel disease, diabetes, and certain cancers, making it a compelling target for therapeutic intervention.
Comparative Analysis of Vanin-1 Inhibitors
To effectively evaluate the activity of this compound, it is essential to compare its performance against established inhibitors. The following tables summarize the reported in vitro potency and pharmacokinetic properties of several known VNN1 inhibitors.
Table 1: In Vitro Potency of Selected Vanin-1 Inhibitors
| Compound | Target(s) | IC50 (nM) | Species | Assay Conditions | Reference |
| This compound | Vanin-1 | Data not publicly available | - | - | - |
| PFI-653 | Vanin-1 | 6.85 | Human (recombinant) | Biochemical assay | [MedChemExpress] |
| 9.0 | Human (plasma) | Biochemical assay | [MedChemExpress] | ||
| 24.5 | Mouse (recombinant) | Biochemical assay | [MedChemExpress] | ||
| 53.4 | Mouse (plasma) | Biochemical assay | [MedChemExpress] | ||
| RR6 | Vanin-1 | 540 | Recombinant | Biochemical assay | [MedChemExpress] |
| Pantetheinase | 40 | Human (serum) | Biochemical assay | [MedChemExpress] | |
| 41 | Bovine (serum) | Biochemical assay | [MedChemExpress] | ||
| 87 | Rat (serum) | Biochemical assay | [MedChemExpress] | ||
| BI-4122 | Vanin-1, Vanin-2 | 0.3 (VNN1), 1.5 (VNN2) | Human | Biochemical assay | [Boehringer Ingelheim] |
| Pantetheinase | 2 | Human (whole blood) | Cellular assay | [Boehringer Ingelheim] | |
| OMP-7 | Vanin-1 | 38 | Human (serum) | Biochemical assay | [ResearchGate] |
| Athos Cpd 24 | Vanin-1 | 1 - 50 | - | Biochemical assay |
Table 2: Pharmacokinetic Properties of Selected Vanin-1 Inhibitors
| Compound | Route of Administration | Species | Key Parameters | Reference |
| This compound | Data not publicly available | - | - | - |
| PFI-653 | Oral | Rat | Bioavailability: 96% | [R&D Systems] |
| Intravenous | Rat | T½: 0.5 h, CL: low | [MedChemExpress] | |
| RR6 | Oral | Rat | Good bioavailability, completely inhibited plasma VNN1 activity | |
| BI-4122 | Oral, Intravenous | Mouse, Human | Favorable DMPK properties for in vivo studies |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of inhibitor activity.
In Vitro Vanin-1 Enzyme Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant VNN1 enzyme.
Materials:
-
Recombinant Human Vanin-1 (VNN1)
-
Test compound (e.g., this compound) and reference inhibitors
-
Fluorescent substrate (e.g., PA-AFC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.
-
Add a fixed concentration of recombinant VNN1 enzyme to each well of the microplate.
-
Add the diluted compounds to the respective wells and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Vanin-1 Activity Assay
This protocol outlines a method to assess the ability of a test compound to inhibit VNN1 activity in a cellular context.
Materials:
-
A cell line endogenously expressing or overexpressing VNN1 (e.g., HEK293-VNN1)
-
Test compound (e.g., this compound) and reference inhibitors
-
Cell-permeable substrate (e.g., a bioluminescent probe like PA-AL)
-
Cell culture medium and reagents
-
96-well clear or white-bottom microplate
-
Luminometer
Procedure:
-
Seed the VNN1-expressing cells in a 96-well microplate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and reference inhibitors for a specific duration.
-
Add the cell-permeable substrate to the wells.
-
Incubate for a time sufficient for substrate conversion.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of VNN1 activity inhibition at each compound concentration relative to vehicle-treated control cells.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the mechanism of action and the experimental design.
Caption: Vanin-1 signaling pathway.
Caption: Experimental workflow for Vanin-1 inhibitor screening.
Conclusion
This guide provides a comprehensive overview of the necessary steps and comparative data to facilitate the independent verification of this compound's activity. By utilizing the provided experimental protocols and comparing the results with the data presented for established inhibitors, researchers can accurately characterize the potency, cellular activity, and pharmacokinetic profile of this compound. The included diagrams of the Vanin-1 signaling pathway and a typical inhibitor screening workflow offer a visual framework to support experimental design and data interpretation. The lack of publicly available data for this compound underscores the importance of such independent verification to ascertain its potential as a valuable research tool or therapeutic agent.
References
Benchmarking Vanin-1-IN-4: A Comparative Guide to Pantetheinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vanin-1-IN-4 with other known pantetheinase inhibitors. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies. While quantitative data for this compound's inhibitory potency is not publicly available, this guide consolidates existing data on other inhibitors and provides detailed experimental context.
Introduction to Vanin-1 and Pantetheinase Inhibition
Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[1] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2] This enzymatic activity plays a crucial role in various physiological and pathological processes, including inflammation, oxidative stress, and metabolic diseases.[1][3] The inhibition of Vanin-1 is therefore a promising therapeutic strategy for a range of disorders. This compound has been identified as a potent, drug-candidate inhibitor of Vanin-1, although it is noted to exist as an amorphous solid.
Quantitative Comparison of Pantetheinase Inhibitors
Direct quantitative comparison of this compound is challenging due to the absence of a publicly available IC50 value. However, the following table summarizes the inhibitory potency of several other well-characterized pantetheinase inhibitors.
| Inhibitor | Target | IC50 Value | Comments |
| This compound | Vanin-1 | Not Publicly Available | Described as a potent drug-candidate; exists as an amorphous solid. |
| RR6 | Recombinant Human Vanin-1 | 0.54 µM | A widely used, competitive, and reversible inhibitor. |
| Compound a | Human Recombinant VNN1 | 20.17 µM | A novel inhibitor with a pyrimidine amide skeleton. |
| Early Inhibitors | Vanin-1 | 4–20 µM | Generally characterized by lower specificity. |
| Patented Inhibitors | Vanin-1 | Nanomolar (nM) range | A large number of potent, structurally diverse inhibitors have been patented, indicating active research in this area. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pantetheinase inhibitors.
In Vitro Pantetheinase Activity Assay (Fluorometric)
This assay is commonly used to determine the inhibitory activity of compounds against Vanin-1.
Materials:
-
Human Recombinant VNN1 enzyme
-
Fluorescent probe (e.g., PA-AFC)
-
Inhibitor compounds (including this compound and others for comparison)
-
Assay buffer (e.g., phosphate buffer, pH 7.5)
-
96-well plates (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the human recombinant VNN1 enzyme in the assay buffer to a final concentration of 30 ng/mL.
-
Prepare serial dilutions of the inhibitor compounds to be tested. A typical concentration range would be from nanomolar to micromolar (e.g., 0.1 nM to 100 µM).
-
Prepare a solution of the fluorescent probe PA-AFC at a concentration of 20 µM in the assay buffer.
-
In a 96-well plate, add 50 µL of each inhibitor dilution to respective wells.
-
Add 50 µL of the VNN1 enzyme solution to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 100 µL of the fluorescent probe solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 420/510 nm for PA-AFC) over time using a fluorescence plate reader.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cellular Pantetheinase Activity Assay (Bioluminescent)
This assay evaluates the inhibitory effect of compounds in a cellular context.
Materials:
-
Human ovarian cancer cells (ES-2-Fluc) or other suitable cell line expressing Vanin-1
-
Bioluminescent probe (e.g., PA-AL)
-
Inhibitor compounds
-
Cell culture medium and reagents
-
96-well plates (black, clear bottom)
-
In vivo imaging system or luminometer
Procedure:
-
Seed ES-2-Fluc cells in a 96-well plate at a density of approximately 4 x 10^5 cells/mL and incubate for 12 hours at 37°C.
-
Treat the cells with various concentrations of the inhibitor compounds for 30 minutes at 37°C.
-
Add the bioluminescent probe PA-AL to each well at a final concentration of 20 µM.
-
Immediately measure the bioluminescence intensity using an in vivo imaging system or a luminometer.
-
Analyze the bioluminescence data to determine the IC50 value of the inhibitors in a cellular environment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Vanin-1 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Vanin-1 Signaling Pathway.
Caption: Inhibitor Screening Workflow.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Vanin-1-IN-4
Disclaimer: A specific Safety Data Sheet (SDS) for Vanin-1-IN-4 is not publicly available. This compound is a research chemical, and as such, it should be handled as a compound with unknown toxicity and potential hazards. The following guidance is based on standard laboratory practices for handling novel chemical compounds and should be supplemented by a thorough risk assessment conducted by the user and their institution's Environmental Health and Safety (EHS) department.
Pre-Operational Risk Assessment
Before handling this compound, a comprehensive risk assessment is mandatory. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.
| Hazard Assessment | Exposure Control | Emergency Preparedness |
| Toxicity: Unknown | Engineering Controls: Certified chemical fume hood | Spill Kit: Appropriate for solid chemical spills |
| Physical Form: Amorphous solid[1] | Personal Protective Equipment: See section below | First Aid: Eye wash station, safety shower |
| Route of Exposure: Inhalation, skin contact, eye contact, ingestion | Work Practices: Handle in designated areas | Emergency Contacts: Institutional EHS, Principal Investigator |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure, given the unknown hazard profile of this compound.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical splash goggles and a face shield should be worn.
-
Hand Protection: Use compatible chemical-resistant gloves. Given the lack of specific data, nitrile gloves are a common choice for general laboratory use. Consider double-gloving for added protection, especially when handling the pure solid.
-
Body Protection: A fully buttoned laboratory coat is required. For procedures with a higher risk of contamination, a disposable gown over the lab coat is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, and the work cannot be contained within a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. All respirator use must be in accordance with the institution's respiratory protection program.
Operational Plan: Handling and Experimental Workflow
The following procedural guidance is intended to provide a step-by-step plan for safely handling this compound in a laboratory setting.
3.1. Preparation and Weighing:
-
Designate a specific area within a certified chemical fume hood for handling this compound.
-
Before starting, ensure the fume hood is functioning correctly.
-
Don all required PPE.
-
To weigh the solid compound, use a balance inside the fume hood or in a powder containment hood.
-
Handle the compound with care to avoid generating dust. Use a spatula for transfers.
3.2. Solution Preparation:
-
Prepare solutions within the chemical fume hood.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or vented within the fume hood.
3.3. Experimental Use:
-
All procedures involving this compound should be conducted within the fume hood.
-
Keep containers of this compound sealed when not in use.
-
After handling, decontaminate the work area by wiping it down with an appropriate solvent and then soap and water.
-
Remove gloves and any other disposable PPE before leaving the work area and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after completing work.
Caption: General workflow for handling novel research chemicals like this compound.
Disposal Plan
All waste containing this compound, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, paper towels), must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.
Emergency Procedures
5.1. Spills:
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
5.2. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Vanin-1 Signaling and Experimental Context
Vanin-1 is an ectoenzyme with pantetheinase activity, which hydrolyzes pantetheine to produce pantothenic acid (vitamin B5) and cysteamine. This process is involved in regulating oxidative stress and inflammation. Inhibitors of Vanin-1, such as this compound, are being investigated for their therapeutic potential in conditions like inflammatory bowel disease.
Caption: Simplified diagram of the Vanin-1 enzymatic pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
